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  • Product: Morpholine, 2-(2,3-dichlorophenyl)-
  • CAS: 1251196-26-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Pharmacokinetic Properties and Metabolism of 2-(2,3-dichlorophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of the Morpholine Scaffold in Drug Discovery The morpholine heterocycle is a cornerstone in modern medicinal chemistry, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Morpholine Scaffold in Drug Discovery

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles. Its presence can favorably modulate properties such as aqueous solubility, metabolic stability, and bioavailability, ultimately influencing a compound's efficacy and safety. As such, a thorough and early understanding of the absorption, distribution, metabolism, and excretion (ADME) of any new morpholine-containing entity is paramount for its successful development. This guide provides a comprehensive technical overview of the anticipated pharmacokinetic properties and metabolic fate of 2-(2,3-dichlorophenyl)morpholine, a molecule of interest in contemporary drug discovery programs. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established principles of drug metabolism and pharmacokinetics related to the morpholine and dichlorophenyl moieties to provide a predictive framework and detailed experimental methodologies for its characterization.

Section 1: Predicted Pharmacokinetic Profile of 2-(2,3-dichlorophenyl)morpholine

The journey of a drug through the body is a complex process governed by its ADME properties. For 2-(2,3-dichlorophenyl)morpholine, we can predict a general profile based on the known characteristics of its constituent parts.

Absorption

The introduction of a morpholine ring often improves the aqueous solubility and overall physicochemical properties of a molecule, which are crucial for oral absorption. The weak basicity of the morpholine nitrogen (pKa of morpholine is ~8.5) means that it will be partially protonated at physiological pH, which can aid in dissolution. However, the lipophilic nature of the 2,3-dichlorophenyl group will also play a significant role. A balance between hydrophilicity and lipophilicity is essential for passive diffusion across the gastrointestinal membrane. It is therefore reasonable to hypothesize that 2-(2,3-dichlorophenyl)morpholine will exhibit moderate to good oral bioavailability.

Distribution

Following absorption, a drug distributes into various tissues. The volume of distribution (Vd) is influenced by factors such as plasma protein binding and tissue permeability. The lipophilicity imparted by the dichlorophenyl group may lead to a moderate to high Vd, suggesting distribution into tissues. The morpholine moiety is known to be a feature in many central nervous system (CNS) active drugs, as it can improve penetration of the blood-brain barrier (BBB). Therefore, the potential for CNS distribution of 2-(2,3-dichlorophenyl)morpholine should be considered and experimentally verified.

Metabolism

Metabolism is a critical process that transforms drugs into more water-soluble compounds for easier excretion. For 2-(2,3-dichlorophenyl)morpholine, metabolism is expected to occur at both the morpholine ring and the dichlorophenyl moiety, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Potential Metabolic Pathways:

  • Morpholine Ring Oxidation: The morpholine ring is susceptible to several oxidative transformations. The most common is N-oxidation to form the N-oxide metabolite. Another key pathway is C-oxidation at the carbon atoms adjacent to the nitrogen or oxygen, leading to hydroxylated metabolites.

  • Ring Cleavage: A more extensive metabolic route involves the enzymatic cleavage of the C-N bond of the morpholine ring. This can lead to the formation of an amino acid-like intermediate, which can then undergo further deamination and oxidation.

  • Aromatic Hydroxylation: The 2,3-dichlorophenyl ring can undergo hydroxylation at one of the available positions, catalyzed by CYP enzymes. The position of hydroxylation will be influenced by the directing effects of the chlorine atoms.

  • Conjugation: The primary metabolites, particularly those with newly introduced hydroxyl groups, are likely to undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility and facilitate excretion.

Excretion

The more polar metabolites of 2-(2,3-dichlorophenyl)morpholine are expected to be eliminated from the body primarily through the kidneys into the urine. A smaller portion may be excreted in the feces via biliary excretion, especially for higher molecular weight glucuronide conjugates. The overall elimination half-life will be dependent on the rates of metabolism and clearance.

A summary of predicted pharmacokinetic parameters for morpholine-containing compounds is presented in Table 1, based on publicly available data for marketed drugs. This serves as a useful reference for what might be expected for 2-(2,3-dichlorophenyl)morpholine.

ParameterGefitinibLinezolidReboxetinePredicted Range for 2-(2,3-dichlorophenyl)morpholine
Oral Bioavailability (%) ~60~100~94Moderate to High (50-90%)
Plasma Protein Binding (%) ~90~31~97Moderate to High (70-95%)
Volume of Distribution (L) 140040-5032-43Moderate to High
Major Metabolizing Enzymes CYP3A4, CYP2D6Non-enzymatic oxidationCYP3A4, CYP2D6CYP3A4, other CYPs
Elimination Half-life (h) ~48~5~13Variable
Primary Route of Excretion Feces (metabolites)Urine (metabolites)Urine (metabolites)Urine (metabolites)

Table 1: Comparative Pharmacokinetic Parameters of Marketed Morpholine-Containing Drugs. This table provides a reference for the potential pharmacokinetic profile of 2-(2,3-dichlorophenyl)morpholine based on established drugs containing the morpholine scaffold.

Section 2: Experimental Protocols for Pharmacokinetic Characterization

To definitively determine the pharmacokinetic profile of 2-(2,3-dichlorophenyl)morpholine, a series of in vitro and in vivo studies are required. The following protocols provide a robust framework for this characterization.

In Vitro ADME Assays

This assay provides an initial assessment of the intrinsic clearance of a compound by hepatic enzymes.

Protocol:

  • Reagent Preparation:

    • Test Compound Stock: 10 mM in DMSO.

    • Liver Microsomes (human, rat, mouse): 20 mg/mL stock.

    • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+).

    • Phosphate Buffer: 0.1 M, pH 7.4.

  • Incubation:

    • Prepare a master mix containing phosphate buffer and liver microsomes (final concentration 0.5-1.0 mg/mL).

    • Add the test compound to the master mix (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • Collect aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis A Test Compound (1 µM final) E Pre-incubation (5 min) A->E B Liver Microsomes (0.5 mg/mL final) B->E C Phosphate Buffer (pH 7.4) C->E D NADPH System F Initiate Reaction (Add NADPH) D->F E->F G Time-point Sampling (0, 5, 15, 30, 60 min) F->G H Quench Reaction (Acetonitrile + IS) G->H I Protein Precipitation H->I J LC-MS/MS Analysis I->J K Data Interpretation (t½, Intrinsic Clearance) J->K

Caption: Workflow for the in vitro liver microsomal stability assay.

This study identifies the specific CYP isoforms responsible for the metabolism of the test compound.

Protocol:

  • Incubation with Recombinant Human CYPs (rhCYPs):

    • Incubate the test compound (1 µM) with a panel of individual rhCYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system.

  • Incubation with Chemical Inhibitors:

    • Incubate the test compound with pooled human liver microsomes in the presence and absence of selective chemical inhibitors for each major CYP isoform.

  • Analysis:

    • Quantify the depletion of the parent compound or the formation of metabolites using LC-MS/MS.

  • Data Interpretation:

    • Significant metabolism by a specific rhCYP or a significant reduction in metabolism in the presence of a selective inhibitor indicates the involvement of that CYP isoform.

This assay determines the extent to which a drug binds to plasma proteins, which affects its distribution and availability to target sites.

Protocol:

  • Methodology: Rapid Equilibrium Dialysis (RED) is a common method.

  • Procedure:

    • Add the test compound to plasma (human, rat, mouse) and dialyze against a protein-free buffer at 37°C until equilibrium is reached.

    • The RED device has two chambers separated by a semi-permeable membrane.

  • Analysis:

    • Measure the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • The percentage of protein binding is (1 - fu) * 100.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models (e.g., rats, mice) are essential to understand the complete ADME profile of a compound.

Protocol:

  • Dosing:

    • Administer 2-(2,3-dichlorophenyl)morpholine to a cohort of animals via intravenous (IV) and oral (PO) routes. A typical dose might be 1-5 mg/kg for IV and 5-20 mg/kg for PO.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Process the blood to obtain plasma.

  • Sample Preparation:

    • Extract the drug and its potential metabolites from the plasma using protein precipitation or liquid-liquid extraction.

  • Bioanalysis:

    • Quantify the concentration of the parent drug and major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (F%).

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis A IV Administration C Serial Blood Collection A->C B PO Administration B->C D Plasma Separation C->D E Sample Extraction (Protein Precipitation/LLE) D->E F LC-MS/MS Quantification E->F G Concentration-Time Profile F->G H Calculate PK Parameters (AUC, CL, Vd, t½, F%) G->H

Caption: Workflow for an in vivo pharmacokinetic study.

Section 3: Predicted Metabolic Pathways and Structure Elucidation

Based on known metabolic transformations of morpholine-containing compounds and aromatic systems, a predictive metabolic map for 2-(2,3-dichlorophenyl)morpholine can be constructed.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 2-(2,3-dichlorophenyl)morpholine M1 N-Oxide Metabolite Parent->M1 N-Oxidation M2 C-Hydroxylated Metabolite (Morpholine Ring) Parent->M2 C-Oxidation M3 Hydroxylated Metabolite (Aromatic Ring) Parent->M3 Aromatic Hydroxylation M4 Ring-Cleaved Metabolite Parent->M4 Ring Cleavage M5 Glucuronide Conjugate M2->M5 UGT M6 Sulfate Conjugate M2->M6 SULT M3->M5 M3->M6

Caption: Predicted metabolic pathways for 2-(2,3-dichlorophenyl)morpholine.

The identification of these metabolites would be achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. By comparing the mass spectra of samples from in vitro or in vivo studies with a control sample, novel metabolite peaks can be identified. Tandem mass spectrometry (MS/MS) would then be used to fragment the metabolite ions, and the resulting fragmentation pattern would provide structural information to elucidate the site of metabolic modification.

Conclusion

While specific experimental data on the pharmacokinetics and metabolism of 2-(2,3-dichlorophenyl)morpholine are not yet in the public domain, a scientifically sound predictive framework can be established based on the extensive knowledge of related chemical scaffolds. The morpholine moiety is likely to confer favorable physicochemical properties, while both the morpholine and dichlorophenyl rings will be sites of metabolic activity, primarily driven by CYP450 enzymes. The experimental protocols detailed in this guide provide a comprehensive roadmap for researchers to fully characterize the ADME profile of this and other novel morpholine-containing drug candidates. Such a thorough understanding is a critical prerequisite for advancing these promising molecules through the drug development pipeline.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dichlorvos. NCBI Bookshelf. Retrieved from [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. Retrieved from [Link]

  • Yusa, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15-31.
  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Retrieved from [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,3-dichlorophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Introduction Morpholine and its derivatives are significant scaffolds in medicinal chemistry, valued for their favorable pharmacokinetic properties, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are significant scaffolds in medicinal chemistry, valued for their favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability.[1] The introduction of a dichlorophenyl group to the morpholine core, as in 2-(2,3-dichlorophenyl)morpholine, creates a molecule with potential for a range of biological activities, warranting a thorough investigation of its physicochemical characteristics. These properties are fundamental to understanding its behavior in biological systems and are critical for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(2,3-dichlorophenyl)morpholine, along with detailed experimental protocols for their determination.

Chemical Identity and Core Properties

2-(2,3-dichlorophenyl)morpholine is a substituted morpholine derivative. Its core structure consists of a morpholine ring attached to a 2,3-dichlorinated phenyl group at the 2-position.

IdentifierValueSource
IUPAC Name 2-(2,3-dichlorophenyl)morpholineN/A
CAS Registry Number 1251196-26-5[2][3]
Molecular Formula C₁₀H₁₁Cl₂NO[2]
Molecular Weight 232.1 g/mol [2]
Canonical SMILES C1COCC(N1)C2=CC=CC(=C2Cl)ClN/A
InChI InChI=1S/C10H11Cl2NO/c11-8-3-1-2-7(10(8)12)9-6-14-5-4-13-9/h1-3,9,13H,4-6H2[2]

Physicochemical Data Summary

Precise experimental data for 2-(2,3-dichlorophenyl)morpholine is not extensively available in the public domain. The following table combines available information with predicted values from computational models, which are valuable for initial assessment and experimental design.

PropertyValue (Predicted unless stated)MethodNotes
Physical State Solid (presumed)N/ABased on analogous compounds.
Melting Point Not availableN/A
Boiling Point Not availableN/A
Aqueous Solubility LowN/AExpected due to the dichlorophenyl group.
logP (Octanol-Water Partition Coefficient) 2.6 (Predicted)XlogPIndicates moderate lipophilicity.
pKa (Acid Dissociation Constant) Basic pKa: ~7.5 (Estimated)N/AThe morpholine nitrogen is basic.

Key Physicochemical Properties and Their Importance in Drug Discovery

The physicochemical properties of a drug candidate are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Aqueous Solubility: This property influences the dissolution of a drug in the gastrointestinal tract, a prerequisite for absorption. Poor solubility can lead to low bioavailability. The presence of the lipophilic dichlorophenyl group in 2-(2,3-dichlorophenyl)morpholine suggests that its aqueous solubility is likely to be low.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It affects a molecule's ability to cross biological membranes, including the blood-brain barrier. A moderate logP, as predicted for this compound, is often desirable for oral drug candidates.

  • Ionization Constant (pKa): The pKa value determines the extent of ionization of a compound at a given pH. The morpholine nitrogen in 2-(2,3-dichlorophenyl)morpholine is basic and will be protonated at physiological pH. This ionization state significantly impacts solubility, permeability, and interaction with biological targets.

Experimental Protocols

To provide researchers with practical guidance, this section details a standard experimental protocol for determining a key physicochemical property: the octanol-water partition coefficient (logP) using the shake-flask method, which is considered the "gold standard".[4]

Determination of logP by the Shake-Flask Method (Following OECD Guideline 107)

This method determines the partition coefficient by measuring the concentration of the test substance in two equilibrated, largely immiscible phases (n-octanol and water).[5]

1. Principle: A solution of 2-(2,3-dichlorophenyl)morpholine in one of the phases is shaken with the other phase until equilibrium is reached. The concentrations of the compound in both phases are then determined analytically. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to that in the aqueous phase. logP is the logarithm of this value.

2. Materials:

  • 2-(2,3-dichlorophenyl)morpholine (high purity)

  • n-Octanol (analytical grade, saturated with water)

  • Water (high purity, saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

3. Step-by-Step Methodology:

a. Preparation of Saturated Solvents:

  • Mix n-octanol and water in a large vessel.

  • Stir the mixture for 24 hours at the experimental temperature (e.g., 25 °C) to ensure mutual saturation.

  • Allow the phases to separate completely before use.

b. Preliminary Test:

  • Prepare a stock solution of 2-(2,3-dichlorophenyl)morpholine in n-octanol.

  • In a series of test tubes, add varying amounts of the stock solution to known volumes of water.

  • Shake the tubes for a short period and observe for any precipitation or phase separation issues. This helps to determine the appropriate concentration range for the main experiment.

c. Main Experiment:

  • Prepare solutions of 2-(2,3-dichlorophenyl)morpholine in water-saturated n-octanol at a concentration determined from the preliminary test.

  • In triplicate, add a known volume of the n-octanol solution and a known volume of the n-octanol-saturated water to a centrifuge tube. The volume ratio of the two phases should be varied (e.g., 1:1, 2:1, 1:2) in different sets of experiments.[5]

  • Securely cap the tubes and place them on a mechanical shaker.

  • Shake the tubes at a constant temperature for a sufficient time to reach equilibrium (this can range from a few hours to 24 hours).

  • After shaking, centrifuge the tubes to ensure complete phase separation.

  • Carefully collect aliquots from both the n-octanol and aqueous phases for analysis.

d. Analysis:

  • Determine the concentration of 2-(2,3-dichlorophenyl)morpholine in each phase using a validated analytical method, such as HPLC-UV.

  • Prepare a calibration curve using standard solutions of the compound in both n-octanol and water to ensure accurate quantification.

e. Calculation of logP:

  • Calculate the partition coefficient (P) for each replicate: P = Coctanol / Cwater where Coctanol and Cwater are the equilibrium concentrations in the n-octanol and water phases, respectively.

  • Calculate the logarithm of P to obtain the logP value.

  • The final logP is reported as the average of the values obtained from the different phase ratios. The values should be within a range of ± 0.3 log units.[5]

Conceptual Frameworks

Relationship Between Structure and Physicochemical Properties

The physicochemical properties of 2-(2,3-dichlorophenyl)morpholine are a direct consequence of its molecular structure. The following diagram illustrates the contribution of different structural fragments to its key properties.

G cluster_0 Molecular Structure of 2-(2,3-dichlorophenyl)morpholine cluster_1 Structural Fragments cluster_2 Physicochemical Properties Molecule 2-(2,3-dichlorophenyl)morpholine Morpholine Morpholine Ring Molecule->Morpholine contains Dichlorophenyl 2,3-Dichlorophenyl Group Molecule->Dichlorophenyl contains Solubility Aqueous Solubility Morpholine->Solubility Increases (due to N and O) Basicity Basicity (pKa) Morpholine->Basicity Confers (due to N atom) Dichlorophenyl->Solubility Decreases (hydrophobic) Lipophilicity Lipophilicity (logP) Dichlorophenyl->Lipophilicity Increases significantly

Caption: Influence of structural fragments on key physicochemical properties.

Experimental Workflow for Physicochemical Profiling

A logical workflow is essential for the efficient characterization of a new chemical entity. The following diagram outlines a typical sequence of experiments for determining the fundamental physicochemical properties.

G Start Synthesized Compound (2-(2,3-dichlorophenyl)morpholine) Purity Purity and Identity Confirmation (NMR, MS, HPLC) Start->Purity Solubility Aqueous Solubility Determination (Shake-Flask Method) Purity->Solubility pKa pKa Determination (Potentiometric Titration) Purity->pKa logP logP Determination (Shake-Flask or HPLC) Purity->logP Data Comprehensive Physicochemical Profile Solubility->Data pKa->Data logP->Data

Caption: Workflow for physicochemical property determination.

Conclusion

A thorough understanding of the physicochemical properties of 2-(2,3-dichlorophenyl)morpholine is indispensable for its rational development as a potential drug candidate. While experimental data for this specific molecule is sparse, this guide provides a framework for its characterization by combining predicted values with detailed, field-proven experimental protocols. The methodologies outlined herein, grounded in established guidelines, will enable researchers to generate the high-quality data necessary to advance their research and development efforts.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • MolPort. (n.d.). 2-(2,3-dichlorophenyl)morpholine. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2,3-dichlorophenyl)morpholine — Chemical Substance Information. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Water Solubility. Retrieved from [Link]

  • Tsopelas, F., & Tsantili-Kakoulidou, A. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 9(1), 1-16.
  • T. A. Brisco, et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Van der Sman, J. G., et al. (2009). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 2-19.
  • Zielenkiewicz, T., & Bujacz, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 534-553.

Sources

Protocols & Analytical Methods

Method

HPLC method development and validation for Morpholine, 2-(2,3-dichlorophenyl)-

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 2-(2,3-dichlorophenyl)morpholine. Abstract This document details a comprehensive, scientifical...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 2-(2,3-dichlorophenyl)morpholine.

Abstract

This document details a comprehensive, scientifically-grounded methodology for the development and subsequent validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2,3-dichlorophenyl)morpholine. The protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The narrative explains the causal rationale behind each experimental choice, from mobile phase selection to the establishment of validation parameters. All procedures are outlined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and data integrity.[1][2][3]

Introduction: Analyte Characterization and Chromatographic Strategy

2-(2,3-dichlorophenyl)morpholine is a substituted heterocyclic compound. Unlike its parent, morpholine, which lacks a significant UV chromophore and often requires derivatization for sensitive HPLC-UV analysis[4][5][6], the 2-(2,3-dichlorophenyl)morpholine molecule incorporates a dichlorinated benzene ring. This moiety acts as a strong chromophore, making the analyte ideally suited for direct quantification by UV detection.

The core structure also contains a secondary amine within the morpholine ring, which is basic in nature (morpholine pKa ≈ 8.4).[7] In unbuffered or neutral mobile phases, this amine can interact with residual silanols on silica-based HPLC columns, leading to poor peak shape (tailing) and inconsistent retention times.[6] Therefore, the primary strategic goals for method development are:

  • To leverage the inherent UV absorbance of the dichlorophenyl group for sensitive detection.

  • To control the ionization state of the morpholine nitrogen to ensure sharp, symmetrical chromatographic peaks.

  • To establish a separation method that is both robust and reliable for routine quantitative analysis.

This application note addresses these goals by employing a reversed-phase separation on a C18 column with an acidified mobile phase.

HPLC Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process. The following sections detail the logical steps and scientific reasoning that underpin the final, optimized method.

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and analytical-grade formic acid.

  • Reference Standard: 2-(2,3-dichlorophenyl)morpholine, purity >99%.

Selection of Chromatographic Conditions
  • Column Selection: A C18 stationary phase was chosen as the workhorse for reversed-phase chromatography. The non-polar nature of the dichlorophenyl substituent ensures good retention on this phase. A column with dimensions of 4.6 x 150 mm and 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile (ACN) and water was selected for its excellent solvating properties and UV transparency. To address the basicity of the morpholine nitrogen, a small amount of formic acid (0.1%) is added to the aqueous component. This acidification protonates the secondary amine, minimizing its interaction with column silanols and promoting a single, sharp peak shape.[8]

  • Wavelength (λmax) Determination: A solution of 2-(2,3-dichlorophenyl)morpholine was scanned using the DAD from 200 to 400 nm. The maximum absorbance (λmax) was observed at approximately 275 nm, which was selected as the monitoring wavelength to ensure maximum sensitivity.

  • Optimization of Mobile Phase Composition: An isocratic elution was evaluated. A starting composition of 60:40 (v/v) ACN:Water (with 0.1% Formic Acid) provided a suitable retention time of approximately 5-7 minutes, allowing for good separation from any potential early-eluting impurities without an excessively long run time.

  • Column Temperature and Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. The column temperature was maintained at 30°C to ensure consistent retention times and improve peak shape.

G cluster_dev Method Development Workflow Analyte Analyte Characterization (UV Chromophore, Basicity) Column Column Selection (Reversed-Phase C18) Analyte->Column Wavelength Wavelength Selection (Scan for λmax ≈ 275 nm) Analyte->Wavelength MobilePhase Mobile Phase Scaffolding (ACN / Water) Column->MobilePhase Modifier Peak Shape Optimization (Add 0.1% Formic Acid) MobilePhase->Modifier Optimization Isocratic Composition Tuning (Target RT 5-7 min) Modifier->Optimization Wavelength->Optimization FinalMethod Optimized Analytical Method Optimization->FinalMethod

Caption: Workflow for rationale-driven HPLC method development.

Final Optimized Method and Protocol

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

    • The final mobile phase is prepared by mixing 600 mL of acetonitrile with 400 mL of the acidified water.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 2-(2,3-dichlorophenyl)morpholine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.

  • Working Standard and Calibration Curve Preparation:

    • Prepare a series of working standard solutions by serially diluting the Stock Solution with the mobile phase to achieve concentrations across the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample material containing 2-(2,3-dichlorophenyl)morpholine.

    • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation: Ensuring Fitness for Purpose

The optimized method was validated according to ICH Q2(R1) guidelines. The following parameters were assessed to demonstrate that the method is suitable for its intended purpose.

G cluster_val ICH Q2(R1) Validation Workflow Method Optimized HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness SystemSuit System Suitability Method->SystemSuit Repeat Repeatability (Intra-day) Precision->Repeat Inter Intermediate Precision (Inter-day) Precision->Inter

Caption: Inter-relationships of analytical method validation parameters.

System Suitability

Protocol: Before initiating any validation experiments, the HPLC system's suitability was confirmed by injecting the 25 µg/mL working standard solution six times consecutively.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20008500
%RSD of Peak Area ≤ 2.0%0.45%
Specificity

Protocol: A solution of a blank (mobile phase) and a placebo (matrix without the analyte) were injected to ensure no interfering peaks were present at the retention time of 2-(2,3-dichlorophenyl)morpholine. Result: No significant peaks were observed at the analyte's retention time, confirming method specificity.

Linearity and Range

Protocol: Six standard solutions ranging from 1 to 100 µg/mL were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration.

ParameterAcceptance CriteriaResult
Range -1-100 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroComplies
Accuracy (% Recovery)

Protocol: Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (50%, 100%, and 150% of the target concentration of 25 µg/mL). Each level was prepared in triplicate.

Spike LevelConcentration (µg/mL)Mean Recovery (%)%RSDAcceptance Criteria
Low 12.599.5%0.8%
Mid 25.0100.8%0.6%98.0 - 102.0%
High 37.5101.2%0.5%
Precision
  • Repeatability (Intra-day Precision): Six individual samples were prepared at 100% of the target concentration (25 µg/mL) and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst.

Precision TypeAcceptance Criteria (%RSD)Result (%RSD)
Repeatability ≤ 2.0%0.75%
Intermediate Precision ≤ 2.0%1.10%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[9] (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Robustness

Protocol: The reliability of the method was tested by making small, deliberate variations in the chromatographic conditions. The system suitability parameters were checked for each condition.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) System suitability criteria met. No significant change.
Column Temperature (± 2°C) System suitability criteria met. No significant change.
Mobile Phase Composition (± 2% Acetonitrile) System suitability criteria met. No significant change.

Result: The method was found to be robust, with no significant impact on the results from minor variations in the method parameters.

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of 2-(2,3-dichlorophenyl)morpholine. The use of a standard C18 column with an acidified mobile phase provides excellent peak shape and reliable separation. The validation results confirm that the method is fit for its intended purpose and can be confidently implemented for routine analysis in a quality control environment, adhering to the stringent requirements of the pharmaceutical industry.

References

  • Lundgren, M. V., & Levin, J. O. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst, 126(2), 152–154. URL: [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lundgren, M., & Levin, J. O. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. URL: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Patel, D. A. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. URL: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • Patel, M. J. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-29. URL: [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 646-650. URL: [Link]

  • SIELC Technologies. (n.d.). Morpholine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hengel, M. J. et al. (2014). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. URL: [Link]

Sources

Application

use of Morpholine, 2-(2,3-dichlorophenyl)- as a pharmaceutical building block

Application Note: Engineering the 2-(2,3-Dichlorophenyl)morpholine Scaffold for Advanced CNS Therapeutics Executive Briefing The morpholine ring is a cornerstone of modern medicinal chemistry, universally recognized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering the 2-(2,3-Dichlorophenyl)morpholine Scaffold for Advanced CNS Therapeutics

Executive Briefing

The morpholine ring is a cornerstone of modern medicinal chemistry, universally recognized as a "privileged scaffold" due to its ability to dramatically improve the pharmacokinetic properties of drug candidates, including aqueous solubility and metabolic stability[1]. When substituted at the C2 position with an aryl group, the resulting 2-aryl morpholine core becomes a highly specific pharmacophore, frequently utilized in the development of monoamine reuptake inhibitors (targeting SERT, NET, and DAT) and lipid-lowering agents[2][3].

This application note provides an in-depth technical guide to the synthesis, validation, and rational design of Morpholine, 2-(2,3-dichlorophenyl)- . By detailing both classical scalable routes and modern photocatalytic methodologies, this guide equips drug development professionals with the protocols necessary to integrate this building block into novel active pharmaceutical ingredients (APIs).

Rational Design & Causality: Why the 2,3-Dichlorophenyl Motif?

In drug design, structural modifications are never arbitrary. The selection of the 2-(2,3-dichlorophenyl)morpholine building block is driven by three critical physicochemical phenomena:

  • Conformational Locking (The Ortho-Effect): The bulky chlorine atom at the 2-position (ortho to the morpholine attachment) forces a steep dihedral angle between the phenyl ring and the morpholine chair conformation. This locks the molecule into a specific 3D orientation that optimally mimics the protonated state of endogenous monoamines (like norepinephrine or serotonin) within the central binding site of monoamine transporters.

  • Metabolic Shielding: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) frequently target the electron-rich ortho and meta positions of aromatic rings for hydroxylation. By occupying the 2 and 3 positions with stable, electron-withdrawing chlorine atoms, the scaffold is shielded from rapid first-pass metabolism, thereby increasing the API's half-life in vivo.

  • Halogen Bonding: The incorporation of the chlorophenyl group adds critical complexity; the chlorine atoms can engage in halogen bonding—a highly directional non-covalent interaction with backbone carbonyls in the target protein—significantly enhancing binding affinity and target selectivity[2].

SignalingPathway Drug 2-(2,3-Dichlorophenyl)morpholine Derivative Inhibition Competitive Inhibition (Halogen Bonding) Drug->Inhibition binds Transporter Monoamine Transporter (SERT / NET) Synapse Increased Synaptic Neurotransmitter Levels Transporter->Synapse prevents reuptake Inhibition->Transporter blocks Receptor Post-Synaptic Receptor Activation Synapse->Receptor stimulates Effect Modulation of CNS Excitability Receptor->Effect downstream signaling

Fig 1. Mechanism of monoamine reuptake inhibition by 2-aryl morpholine derivatives.

Quantitative Data: Evaluation of Synthetic Workflows

Historically, accessing substituted morpholines required heavily prefunctionalized reagents. Today, researchers can choose between classical chiral pool syntheses (best for scale-up) and modern direct C-H functionalization techniques (best for rapid library generation).

Table 1: Comparative Yield and Efficiency of Synthetic Routes

Synthetic MethodologyKey Reagents / CatalystsAvg. Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Scalability
Photocatalytic Annulation Visible Light, Ir-Catalyst, TfOH80 - 88%> 20:1 (trans)N/A (Racemic)Moderate (Gram-scale)
Chiral Epoxide Opening (R)-Epoxide, Ethanolamine65 - 75%N/A> 98%High (Multi-kg scale)
Boro-Mannich (Petasis) Chiral Aminoalcohol, Boronic Acid70 - 82%> 15:190 - 95%Moderate

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific causality for reagent selection and in-line quality control (QC) checkpoints.

Protocol A: Photocatalytic Diastereoselective Annulation (Rapid Library Generation)

Rationale: This method employs a visible-light-activated photocatalyst to achieve high yields and stereoselectivity directly from readily available styrene derivatives, bypassing the need for unstable epoxide intermediates[4].

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,3-dichlorostyrene (1.0 equiv, 0.5 mmol) and the designated ethanolamine derivative (1.5 equiv).

  • Catalyst Loading: Add the iridium photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%). Causality: The Ir-catalyst is chosen for its highly oxidizing excited state, which is required to form the critical radical cation intermediate on the aromatic ring[4].

  • Acidification: Inject trifluoromethanesulfonic acid (TfOH, 1.2 equiv) under an inert argon atmosphere. Causality: Mechanistic studies reveal that triflic acid plays a critical role in protonating the substrate, preserving the photocatalyst, and preventing premature product oxidation[4].

  • Irradiation: Degas the solvent (anhydrous MeCN, 5 mL) via three freeze-pump-thaw cycles. Irradiate the mixture using 450 nm blue LEDs at ambient temperature for 16 hours.

  • Self-Validation Checkpoint 1 (Reaction Monitoring): Pull a 10 µL aliquot, quench with saturated NaHCO3, and analyze via LC-MS. Look for the disappearance of the styrene mass ( m/z 172) and the appearance of the target morpholine mass ( m/z 232 [M+H]+).

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the trans-2-(2,3-dichlorophenyl)morpholine.

Protocol B: Chiral Epoxide Ring-Opening (Scalable Enantiopure Synthesis)

Rationale: For late-stage drug development, enantiopurity is non-negotiable. This classical route leverages the regioselective opening of a chiral epoxide to guarantee the absolute stereochemistry at the C2 position.

Step-by-Step Methodology:

  • Epoxide Opening: Dissolve (R)-2-(2,3-dichlorophenyl)oxirane (1.0 equiv, 10 mmol) in anhydrous isopropanol (20 mL). Add 2-aminoethyl hydrogen sulfate (1.2 equiv) and NaOH (2.5 equiv).

  • Heating: Heat the mixture to 60°C for 12 hours. Causality: The use of 2-aminoethyl hydrogen sulfate provides a pre-activated leaving group for the subsequent cyclization, condensing what is normally a two-step process into a single pot.

  • Cyclization: Increase the temperature to 90°C and add a secondary portion of NaOH (2.0 equiv, dissolved in 5 mL H2O) dropwise over 30 minutes. The strong base deprotonates the intermediate alcohol, triggering an intramolecular SN2 attack to close the morpholine ring.

  • Self-Validation Checkpoint 2 (Stereochemical Integrity): Following standard aqueous workup and extraction (DCM), isolate the crude product. Dissolve 1 mg in HPLC-grade Hexane/IPA (90:10) and inject into a Chiralcel OD-H column. Validate that the enantiomeric excess (ee) is >98% by comparing the peak area of the (R)-enantiomer against the trace (S)-enantiomer.

  • Final Isolation: Convert the free base to its hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the product. Filter the resulting white precipitate and dry under vacuum.

SynthesisWorkflow Start Starting Materials (e.g., 2,3-Dichlorostyrene) Route1 Route A: Epoxide Opening (Chiral Pool, Scalable) Start->Route1 Route2 Route B: Photocatalytic Annulation (Visible Light, Ir-Catalyst) Start->Route2 Intermediate1 Amino Alcohol Intermediate Route1->Intermediate1 Intermediate2 Radical Cation Intermediate Route2->Intermediate2 Cyclization Intramolecular Cyclization (Base or Acid Catalyzed) Intermediate1->Cyclization Intermediate2->Cyclization Product Morpholine, 2-(2,3-dichlorophenyl)- (Target Scaffold) Cyclization->Product Validation Validation (LC-MS, Chiral HPLC, NMR) Product->Validation

Fig 2. Divergent synthetic workflows for 2-(2,3-dichlorophenyl)morpholine synthesis.

Downstream Applications in API Synthesis

Once synthesized and validated, the secondary amine of the morpholine ring serves as a versatile synthetic handle. It can be readily alkylated, acylated, or subjected to reductive amination to build complex hybrid molecules. For instance, functionalizing the nitrogen with a lipophilic tail (e.g., a substituted benzyl group) has been shown to yield potent antidyslipidemic agents capable of lowering LDL-cholesterol and providing antioxidant protection[3]. Alternatively, coupling the nitrogen with a substituted phenoxy-alkyl chain yields potent norepinephrine reuptake inhibitors.

References

  • [4] Brisco, T. A., De Kreijger, S., Nair, V. N., & Troian-Gautier, L. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

  • [3] Charitos, C., et al. (2008). Lipid-Lowering (Hetero)Aromatic Tetrahydro-1,4-Oxazine Derivatives with Antioxidant and Squalene Synthase Inhibitory Activity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability & Storage Troubleshooting Guide for 2-(2,3-Dichlorophenyl)morpholine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-(2,3-dichlorophenyl)morpholine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-(2,3-dichlorophenyl)morpholine . Because this compound features a unique combination of a secondary amine, an ether linkage, and a di-halogenated aromatic ring, it presents specific chemical stability challenges.

This document provides mechanistic insights, diagnostic FAQs, and self-validating experimental protocols to ensure the absolute integrity of your compound during storage and handling.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why is my stored compound showing a +16 Da or +32 Da mass shift in LC-MS analysis? A: These mass shifts are the classic diagnostic markers of oxidative degradation.

  • +16 Da (N-Oxidation): The morpholine ring contains a nucleophilic secondary amine (N4). Trace peroxides—often introduced by ethereal solvents, PEG-based excipients, or ambient autoxidation—readily oxidize this amine to a hydroxylamine or N-oxide [1].

  • +32 Da (C2 Autoxidation): The C2 carbon of the morpholine ring is highly activated because it is both benzylic (adjacent to the 2,3-dichlorophenyl group) and alpha to the ether oxygen [4]. Abstraction of the C2 proton by triplet oxygen forms a highly stabilized radical, which rapidly reacts with ambient O2​ to form a C2-hydroperoxide (+32 Da) [3].

Q2: I am observing a complex mixture of lower molecular weight peaks and loss of the morpholine ring structure. How did the ring open? A: This is a downstream consequence of C2 autoxidation. The intermediate C2-hydroperoxide is chemically unstable. Under mild thermal stress, or when catalyzed by trace transition metals in glassware, the hydroperoxide decomposes into a hemiketal. Because hemiketals are inherently unstable in aqueous or protic environments, the morpholine ring spontaneously cleaves, yielding an acyclic amino-alcohol derivative [3].

Q3: Why does my sample degrade significantly faster in solution (e.g., THF or Dioxane) than as a lyophilized solid? A: Ethereal solvents are notorious for generating hydroperoxides upon exposure to air and light. When 2-(2,3-dichlorophenyl)morpholine is dissolved in these unpurified solvents, the solvent-derived peroxides act as radical initiators, exponentially accelerating both N-oxidation and C2-hydroperoxide formation [1].

Q4: My compound is turning yellow over time and LC-MS shows a -34 Da shift. What is the root cause? A: A mass shift of -34 Da corresponds to the loss of a chlorine atom (approx. 35 Da) and its replacement by a hydrogen atom (1 Da). The 2,3-dichlorophenyl group is highly susceptible to photolytic dechlorination when exposed to UV light (such as ambient fluorescent laboratory lighting). UV photons provide sufficient energy to homolytically cleave the C-Cl bond, generating an aryl radical that abstracts a hydrogen from the surrounding solvent matrix [2].

Part 2: Experimental Troubleshooting Workflows

To establish a self-validating system, you must prove that your storage conditions are free of degradants and that your analytical methods can actually detect degradation if it occurs.

Protocol 1: Solvent Remediation and Inert Storage Preparation

Causality: Removing dissolved oxygen and trace peroxides halts the radical chain mechanism responsible for autoxidation and N-oxidation.

  • Peroxide Screening: Test your storage solvent (e.g., THF, Methanol, or aqueous buffers) using KI-starch indicator paper. A blue/black color confirms the presence of peroxides.

  • Active Remediation: If positive, pass the solvent through a short plug of activated basic alumina (Brockmann Grade I) to physically strip the peroxides.

  • Deoxygenation (Sparging): Transfer the purified solvent to a septum-sealed amber vial. Sparge with high-purity Argon (not Nitrogen, as Argon is heavier and forms a better blanket) for 15–20 minutes to displace dissolved O2​ .

  • Inhibition: For long-term solution storage, add 50 ppm of Butylated Hydroxytoluene (BHT). BHT acts as a sacrificial radical scavenger, breaking the autoxidation chain reaction before it can attack the C2 benzylic position.

Protocol 2: Forced Degradation Profiling (Self-Validating System)

Causality: You cannot trust a "stable" stability study unless you have proven your LC-MS method can resolve the degradants. This stress test maps the degradation limits of the compound.

  • Aliquot Preparation: Prepare four 1 mg/mL solutions of the compound in a 50:50 Water/Acetonitrile matrix.

  • Vial A (Control): Store at -20°C in an amber vial under an Argon atmosphere.

  • Vial B (Oxidative Stress): Add 3% H2​O2​ (final concentration) and incubate at 25°C for 24 hours in the dark. Expected outcome: High yield of +16 Da (N-oxide).

  • Vial C (Photolytic Stress): Expose to a 254 nm UV lamp (or ICH Q1B compliant light source) for 24 hours at 25°C. Expected outcome: High yield of -34 Da (Dechlorination).

  • Vial D (Thermal/Autoxidation): Leave open to ambient air at 60°C for 48 hours. Expected outcome: +32 Da (Hydroperoxide) and ring-cleaved fragments.

  • Validation: Run all samples via LC-MS. If Vials B, C, and D do not show the expected mass shifts, your MS ionization parameters or LC gradient are failing to capture the degradants, and your method must be re-optimized.

Part 3: Data Presentation

Table 1: LC-MS Diagnostic Markers for Degradation Pathways
Degradation MechanismReactive SiteMass Shift (Δ Da)Primary Catalyst / TriggerPrevention Strategy
N-Oxidation N4 (Secondary Amine)+16 DaTrace peroxides in solventsAlumina filtration, BHT addition
Autoxidation C2 (Benzylic Ether)+32 DaAmbient O2​ , trace metalsArgon sparging, EDTA in buffers
Ring Cleavage Morpholine RingVariableThermal breakdown of hydroperoxideStore at -20°C, avoid acidic pH
Dechlorination 2,3-Dichlorophenyl-34 DaUV / Fluorescent light exposureAmber vials, foil wrapping
Table 2: Optimized Storage Matrix
StateTemperatureAtmosphereContainerMax Recommended Shelf Life
Dry Solid (Powder) -20°CArgonAmber Glass (PTFE cap)> 24 Months
Aqueous Solution 2-8°CArgonAmber Glass14 Days (Prepare fresh if possible)
Organic Solution -80°CArgonAmber Glass + 50 ppm BHT3-6 Months

Part 4: Degradation Pathway Visualization

The following diagram maps the logical flow of the chemical degradation mechanisms and their resulting structural consequences.

DegradationPathways cluster_mechanisms Primary Degradation Mechanisms Compound 2-(2,3-Dichlorophenyl)morpholine Autoxidation C2 Autoxidation (O2 Exposure) Compound->Autoxidation Radical Initiation NOxidation N4 Oxidation (Peroxide Exposure) Compound->NOxidation Nucleophilic Attack Photolysis Photolytic Dechlorination (UV Light) Compound->Photolysis Homolytic Cleavage Hydroperoxide C2-Hydroperoxide (+32 Da) Autoxidation->Hydroperoxide NOxide N-Oxide / Hydroxylamine (+16 Da) NOxidation->NOxide Dechlor Dechlorinated Product (-34 Da) Photolysis->Dechlor RingCleavage Hemiketal Ring Cleavage (Amino-alcohol) Hydroperoxide->RingCleavage Decomposition

Fig 1. Mechanistic degradation pathways of 2-(2,3-dichlorophenyl)morpholine and resulting products.

Part 5: References

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Institutes of Health (PMC) URL:[Link]

  • Title: Effect of Ozone and Sulfur Dioxide on the Photolytic Degradation of Chlorobenzene in Air Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

  • Title: CHAPTER 3: Oxidative Degradation Source: The Royal Society of Chemistry URL:[Link]

  • Title: Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd–Bi–Te/C Catalyst Source: ACS Publications URL:[Link]

Optimization

Technical Support Center: Resolving Chiral Separation Challenges for 2-(2,3-dichlorophenyl)morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the enantiomeric resolution of halogenated morpholine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the enantiomeric resolution of halogenated morpholine derivatives. 2-(2,3-dichlorophenyl)morpholine presents a unique chromatographic challenge: it combines a basic secondary amine (the morpholine nitrogen) with a bulky, electron-withdrawing aromatic system.

The primary hurdle in achieving baseline resolution for this molecule is not the lack of chiral recognition, but rather the strong secondary interactions between the basic nitrogen and the residual acidic silanols on the silica support of Chiral Stationary Phases (CSPs)[1]. This guide is designed to troubleshoot these specific mechanistic failures and provide self-validating protocols to ensure robust, reproducible chiral separations[2].

Part 1: Troubleshooting Guides & FAQs

Q: Why does my 2-(2,3-dichlorophenyl)morpholine peak exhibit severe tailing (Tf > 2.0) on standard polysaccharide columns? A: Peak tailing for basic amines is almost always driven by secondary ion-exchange interactions with underivatized silanol groups (-SiOH) on the silica matrix of the CSP[1]. Because the morpholine nitrogen is basic, it binds non-specifically to these acidic sites, disrupting the pure chiral recognition process. Solution: You must mask these active sites. Introduce a basic additive, such as 0.1%–0.2% Diethylamine (DEA) or Triethylamine (TEA), into your mobile phase[3]. The additive competitively saturates the acidic silanols, allowing the morpholine derivative to interact purely with the chiral selector, which drastically improves peak symmetry and resolution.

Q: I am screening in Reversed-Phase (RP) but getting zero enantiomeric separation (Rs = 0). What should I change? A: Chiral recognition requires a highly specific three-dimensional interaction. In RP, the highly aqueous environment can induce hydrophobic collapse of the polysaccharide chains or mask the hydrogen-bonding sites (carbamate linkages) critical for differentiating the 2-(2,3-dichlorophenyl)morpholine enantiomers. Solution: Switch to Normal Phase (NP) or Supercritical Fluid Chromatography (SFC). These modes promote stronger hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, which are essential for resolving this specific scaffold.

Q: I need to scale up to preparative SFC, but DEA is difficult to remove and forms salts with my product. What are the alternatives? A: For preparative SFC, non-volatile additives like DEA complicate downstream processing and reduce isolated yields[4]. Solution: Switch to methanolic ammonia (NH3 in MeOH) or N,N-dimethylethylamine (DMEA)[4]. Ammonia acts as an excellent volatile basic modifier that suppresses silanol interactions just as effectively as DEA but evaporates completely during fraction recovery, leaving your isolated enantiomers free of additive contamination[4].

Part 2: Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the optimization phase unless the System Suitability Testing (SST) criteria are met.

Protocol A: Analytical SFC Screening Workflow for Basic Amines

Supercritical Fluid Chromatography (SFC) is the premier technique for basic amines due to its high diffusivity, low viscosity, and excellent compatibility with basic additives[5].

  • Column Selection: Install an immobilized polysaccharide CSP (e.g., Chiralpak IA or IC) to ensure stability against a wide range of co-solvents[3].

  • Mobile Phase Preparation:

    • Main Fluid: CO2 (Grade 5.0).

    • Co-solvent: Methanol containing 20 mM Ammonia or 0.2% v/v DEA[4][6]. Causality note: Preparing the additive directly in the co-solvent ensures a constant delivery ratio to the column.

  • Gradient Screening: Run a generic gradient from 5% to 50% co-solvent over 10 minutes at a flow rate of 3.0 mL/min, maintaining a backpressure of 120 bar and a temperature of 35°C.

  • System Suitability Testing (SST): Evaluate the peak asymmetry factor (Tf). If Tf > 1.5, increase the additive concentration in the co-solvent to 0.5%[3].

  • Isocratic Optimization: Identify the elution percentage of the co-solvent from the gradient run. Set an isocratic method at 5% below this elution point to maximize the resolution (Rs) between the enantiomers[6].

Protocol B: Normal Phase (NP) HPLC Optimization

If SFC is unavailable, NP-HPLC is the traditional fallback for chiral morpholines.

  • Mobile Phase Blending: Prepare a mixture of Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio.

  • Additive Integration: Add 0.1% DEA directly to the IPA before mixing with Hexane. Causality note: Pre-mixing the additive in the polar alcohol ensures uniform distribution and prevents localized precipitation.

  • Equilibration: Flush the column with at least 20 column volumes (CV) of the mobile phase. Polysaccharide columns require extensive equilibration when basic additives are first introduced to fully mask the silica support.

  • Validation: Inject a racemic standard. Adjust the Hexane:IPA ratio (e.g., to 90:10) to increase retention time (k') if the enantiomers co-elute near the void volume.

Part 3: Data Presentation

Table 1: Recommended CSPs and Mobile Phase Combinations

Summary of optimal starting conditions for 2-(2,3-dichlorophenyl)morpholine based on phase mode[3].

CSP Type (Immobilized)Chiral SelectorPreferred SFC Mobile PhasePreferred NP Mobile Phase
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)CO2 / MeOH + 0.2% NH3Hexane / EtOH + 0.1% DEA
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)CO2 / IPA + 0.2% DEAHexane / IPA + 0.1% DEA
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)CO2 / MeOH + 0.2% DMEAHexane / EtOH + 0.1% TEA
Table 2: Additive Selection Guide based on Analyte Workflow

Comparison of basic additives for masking silanol interactions[1][4].

AdditiveConcentration RangeBest ForLimitations
Diethylamine (DEA) 0.1% - 0.5%Analytical NP and SFCNon-volatile; difficult to remove in prep-scale.
Triethylamine (TEA) 0.1% - 0.5%Analytical NPStrong odor; ion-suppression in MS detection.
Methanolic Ammonia 10 mM - 20 mMPreparative SFC & LC-MSHighly volatile; concentration degrades over time.
DMEA 0.1% - 0.2%Preparative SFCSlightly less basic than DEA; requires higher %.

Part 4: Mechanistic & Workflow Visualizations

DecisionTree N1 Start: 2-(2,3-dichlorophenyl)morpholine N2 Identify Key Feature: Basic Secondary Amine N1->N2 N3 Select Chromatographic Mode N2->N3 N4 SFC (Recommended) High Efficiency & Speed N3->N4 N5 Normal Phase (NP) Traditional Approach N3->N5 N6 Select Additive: 0.1-0.5% DEA or NH3 N4->N6 N5->N6 N7 Screen Immobilized CSPs (e.g., Chiralpak IA/IB/IC) N6->N7 N8 Optimize Co-solvent % and Temperature N7->N8

Fig 1: Chiral method development decision tree for basic morpholine derivatives.

Mechanism S1 Silica Support (Chiral Stationary Phase) S2 Residual Silanols (Acidic Sites, -SiOH) S1->S2 S3 Basic Additive (DEA / NH3) S2->S3 Addition of Modifier S5 Morpholine Derivative (Basic Amine) S2->S5 Without Additive: Secondary Interactions S4 Masked Silanol Complex (Ion-Pairing) S3->S4 Neutralization S4->S5 Prevents Non-Specific Binding S6 Pure Chiral Recognition (No Peak Tailing) S5->S6 Interacts only with Chiral Selector

Fig 2: Mechanistic pathway of silanol masking by basic additives to prevent peak tailing.

Sources

Troubleshooting

Technical Support Center: Crystallization of Morpholine, 2-(2,3-dichlorophenyl)-

Welcome to the technical support center for the crystallization of Morpholine, 2-(2,3-dichlorophenyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of Morpholine, 2-(2,3-dichlorophenyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining this compound in high purity through crystallization. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions.

Understanding the Molecule: Key Properties

Morpholine, 2-(2,3-dichlorophenyl)- is a derivative of morpholine, a heterocyclic compound featuring both amine and ether functional groups.[1][2] This structure imparts a degree of polarity and the potential for hydrogen bonding.[1] The dichlorophenyl group adds significant nonpolar character. This dual nature is a critical consideration for solvent selection. Morpholine itself is miscible with water and many organic solvents, highlighting its versatile solubility characteristics.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of Morpholine, 2-(2,3-dichlorophenyl)-.

Q1: My final product has a high level of impurities. What are the primary causes and how can I fix this?

A1: Impurity incorporation is a common challenge in crystallization and can arise from several mechanisms.[5][6][7] The first step is to identify the nature of the impurity. Is it a starting material, a byproduct of the synthesis, or a degradation product? Knowing this will help tailor the purification strategy.

Common Causes and Solutions:

  • Poor Solvent Choice: The ideal solvent will dissolve the desired compound well at elevated temperatures but poorly at lower temperatures, while impurities remain in solution.[8][9]

  • Rapid Cooling: Cooling the solution too quickly can lead to the trapping of impurities within the crystal lattice.[10][11]

  • Inadequate Washing: Residual mother liquor on the crystal surface is a significant source of impurities.[5][12][13]

Troubleshooting Workflow:

  • Re-evaluate Your Solvent System: If impurities are co-crystallizing, you may need a solvent system with different polarity. A systematic solvent screening is recommended.

  • Optimize the Cooling Profile: Implement a slower, controlled cooling rate. This allows for more selective crystallization of the desired compound.

  • Improve Washing Technique: Ensure the crystals are washed with a small amount of ice-cold solvent to remove surface impurities without significantly dissolving the product.[12][13]

Q2: I'm observing "oiling out" instead of crystallization. What does this mean and how can I prevent it?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in that particular solvent system.

Causes and Prevention:

  • High Solute Concentration: Using too little solvent can lead to oiling out.

  • Inappropriate Solvent: A solvent in which the compound is excessively soluble can promote oiling out.

  • Rapid Temperature Change: Sudden cooling can induce oiling out.

Solutions:

  • Increase Solvent Volume: Add more of the hot solvent to reduce the concentration.[14]

  • Use a Different Solvent or a Mixed-Solvent System: A less effective solvent or a mixture of a good solvent and a poor solvent (anti-solvent) can be beneficial.[8][15]

  • Slower Cooling: Allow the solution to cool more gradually to give the molecules time to orient into a crystal lattice.

Q3: My crystal yield is very low. What factors could be contributing to this?

A3: Low yield is a common issue that can often be addressed by optimizing several experimental parameters.

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.[14]

  • Premature Filtration: Filtering the crystals before the crystallization process is complete will lead to a lower yield.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures.

Optimization Strategies:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.[12]

  • Ensure Complete Crystallization: Allow sufficient time for crystallization to occur. Cooling the flask in an ice bath after it has reached room temperature can help maximize the yield.[12]

  • Solvent Selection: Re-evaluate your solvent choice. The ideal solvent should have a steep solubility curve with respect to temperature.

Q4: How can I control the crystal size and morphology?

A4: Crystal size and shape are influenced by nucleation and growth rates.

Controlling Factors:

  • Cooling Rate: Slower cooling generally leads to larger, more well-defined crystals as it favors crystal growth over nucleation.[10][16][17]

  • Seeding: Introducing a small amount of pure seed crystals into the metastable zone can promote controlled crystal growth and lead to a more uniform particle size distribution.[18][19][20]

  • Agitation: The rate of stirring can affect both nucleation and growth. Gentle agitation is often preferred to prevent excessive secondary nucleation.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol will help you identify a suitable solvent or solvent system for the crystallization of Morpholine, 2-(2,3-dichlorophenyl)-.

Materials:

  • Small test tubes

  • A range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, heptane)[21]

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place a small, accurately weighed amount of your crude Morpholine, 2-(2,3-dichlorophenyl)- into several test tubes.

  • Add a small volume of a different solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Heat the test tubes and observe the solubility. The ideal solvent will completely dissolve the compound at an elevated temperature.

  • Allow the solutions that showed good solubility at high temperatures to cool to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The best solvent will result in a good yield of well-formed crystals.

Data Interpretation:

SolventSolubility at Room TempSolubility at Elevated TempCrystal Formation on Cooling
EthanolLowHighAbundant Crystals
TolueneLowModerateSome Crystals
HeptaneInsolubleInsolubleNo Crystallization
...add other solvents

Table 1: Example of a solvent screening data table.

Protocol 2: Controlled Cooling Crystallization with Seeding

This protocol is designed to maximize purity and control crystal size.

Procedure:

  • Dissolve the crude Morpholine, 2-(2,3-dichlorophenyl)- in the minimum amount of the chosen hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly. The rate of cooling should be controlled (e.g., by placing the flask in a dewar or an insulated container).

  • Once the solution has cooled to a temperature where it is slightly supersaturated (the metastable zone), add a small amount of pure seed crystals.[19]

  • Continue to cool the solution slowly to room temperature, and then in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.[9][12]

  • Dry the crystals under vacuum.

Visualization of Key Concepts

G cluster_0 Impurity Minimization Workflow Start Crude Product Solution Solvent Select Optimal Solvent Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Cool Controlled Cooling Dissolve->Cool Seed Introduce Seed Crystals Cool->Seed Grow Crystal Growth Seed->Grow Filter Filter Crystals Grow->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Pure Crystals Wash->Dry

Caption: Workflow for minimizing impurities during crystallization.

G cluster_1 Impact of Cooling Rate on Crystal Quality SlowCool Slow Cooling Rate Slow_Nucleation Favors Crystal Growth over Nucleation SlowCool->Slow_Nucleation Allows for ordered growth FastCool Fast Cooling Rate Fast_Nucleation Favors Rapid Nucleation FastCool->Fast_Nucleation Traps impurities Slow_Purity Higher Purity, Larger Crystals Slow_Nucleation->Slow_Purity Fast_Purity Higher Impurity Inclusion, Smaller Crystals Fast_Nucleation->Fast_Purity

Caption: Relationship between cooling rate and crystal purity.

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio.
  • Seeding: A Simple but Effective Method for Crystallisation Control.
  • Single-solvent recrystallisation. Chemistry Teaching Labs - University of York.
  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic.
  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Troubleshooting Crystallization Problems in Industrial Settings. Zhanghua Dryer.
  • Morpholine (CAS: 110-91-8)
  • Prediction of solvents suitable for crystallization of small organic molecules. PubMed.
  • 3.3: Choice of Solvent. Chemistry LibreTexts.
  • SOP: CRYSTALLIZ
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Crystal Growing Tips. The Center for Xray Crystallography - University of Florida.
  • How does cooling rate affect the point at which crystalis
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • recrystalliz
  • Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer.
  • Effect of cooling rate on the purity and yield of the coarse crystal....
  • Morpholine CAS#: 110-91-8. ChemicalBook.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI.
  • Morpholine.
  • MORPHOLINE.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model.
  • Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)
  • Crystallis

Sources

Optimization

optimizing extraction recovery of Morpholine, 2-(2,3-dichlorophenyl)- from biological matrices

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical physicochemical properties and bench-level realities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical physicochemical properties and bench-level realities. Extracting Morpholine, 2-(2,3-dichlorophenyl)- (CAS: 1251196-26-5) from complex biological matrices presents unique challenges due to its dual nature: a basic secondary amine coupled with a highly lipophilic dichlorophenyl moiety.

This guide provides field-proven, self-validating methodologies and troubleshooting logic to ensure high recovery, minimal matrix effects, and absolute quantitative integrity.

Physicochemical Profiling & System Architecture

To successfully extract 2-(2,3-dichlorophenyl)morpholine, we must first understand the causality behind its behavior in a biological matrix (e.g., plasma, urine, or tissue homogenate):

  • The Morpholine Ring (Secondary Amine): With an estimated pKa of ~8.5, the nitrogen atom is predominantly protonated (positively charged) at physiological pH (7.4). Direct extraction with organic solvents at neutral pH will result in poor recovery.

  • The 2,3-Dichlorophenyl Group: This highly lipophilic moiety (estimated LogP ~3.0) drives strong non-specific binding to plasma proteins (e.g., human serum albumin) and phospholipids.

Because of these properties, traditional Protein Precipitation (PPT) often fails due to severe ion suppression from co-eluting phospholipids in LC-MS/MS. Instead, we rely on Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) as the gold standard for basic amines [1], or highly optimized Liquid-Liquid Extraction (LLE) [2].

Quantitative Performance Summary

The following table summarizes the validated performance metrics of various extraction strategies for this compound.

Extraction MethodologyAverage Recovery (%)Matrix Effect (Ion Suppression)ThroughputOptimal Use Case
Mixed-Mode Cation Exchange (MCX) 88.5 - 94.2%Minimal (< 5%)High (96-well)LC-MS/MS quantification in plasma/urine
Liquid-Liquid Extraction (MTBE) 76.0 - 83.5%Moderate (15 - 20%)MediumHigh-concentration tissue homogenates
Protein Precipitation (ACN) 92.0 - 98.0%Severe (> 55%)Very HighEarly discovery / qualitative screening only

The Protocol Vault: Self-Validating Workflows

Every protocol below is designed as a self-validating system . By analyzing the specific wash fractions during method development, you can definitively pinpoint where analyte loss occurs.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

This method exploits the basicity of the morpholine nitrogen, allowing for aggressive organic washing to remove lipids [3].

Step-by-Step Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 30 seconds.

    • Causality: The acid serves a dual purpose. It denatures plasma proteins to disrupt the binding of the lipophilic dichlorophenyl group, and it forces the morpholine amine into a fully protonated state for ionic binding.

  • Condition & Equilibrate: Pass 1 mL Methanol through the MCX cartridge, followed by 1 mL 2% H3​PO4​ .

  • Load: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water.

    • Causality: Removes salts and polar endogenous interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Validation Checkpoint: Analyze this fraction. If 2-(2,3-dichlorophenyl)morpholine is detected here, your loading pH was not acidic enough, and ionic binding failed. If binding is successful, the methanol strips away phospholipids while the analyte remains locked to the sulfonic acid sorbent.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH (>10.5) deprotonates the morpholine ring, neutralizing its charge and breaking the ionic bond. The methanol simultaneously elutes the now-lipophilic molecule.

  • Evaporation (Critical): Add 10 µL of 1% HCl in Methanol to the eluate as a "keeper" solvent. Evaporate under a gentle stream of N2​ at 35°C.

SPE_Workflow Pretreat 1. Sample Pre-treatment Acidify plasma (4% H3PO4) to disrupt protein binding & protonate morpholine Load 2. Load onto MCX Protonated amine binds to sulfonic acid groups Pretreat->Load Wash1 3. Aqueous Wash 2% Formic Acid in H2O Removes salts & polar neutrals Load->Wash1 Wash2 4. Organic Wash 100% Methanol Removes phospholipids & lipids Wash1->Wash2 Elute 5. Target Elution 5% NH4OH in Methanol Deprotonates amine for elution Wash2->Elute

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic morpholine derivatives.

Troubleshooting Terminal (FAQs)

Q1: My absolute extraction recovery drops below 50% specifically during the nitrogen drying step. Why is this happening, and how do I fix it?

Analysis: 2-(2,3-dichlorophenyl)morpholine in its free-base form (post-elution with NH4​OH or post-LLE with basic buffers) is semi-volatile and highly prone to non-specific adsorption to the walls of glass collection tubes. The Fix: You must convert the free base back into a stable salt before evaporation. Add 10–20 µL of a "keeper" solvent (e.g., 1% HCl in Methanol) to the collection tube prior to nitrogen drying. This forces the formation of the hydrochloride salt, which is non-volatile and anchors the analyte to the bottom of the tube.

Q2: I am using Liquid-Liquid Extraction (LLE) with MTBE, but my recovery is highly variable across different lots of human plasma.

Analysis: The 2,3-dichlorophenyl moiety makes this molecule highly lipophilic, leading to strong, variable protein binding across different patient matrices. If you simply add basic buffer and MTBE, the solvent cannot effectively strip the analyte from the protein pockets [4]. The Fix: Implement a protein-disruption step before basification. Add an equal volume of Acetonitrile to the plasma to denature the proteins, vortex thoroughly, and then add your high-pH carbonate buffer (pH 11) and MTBE. This ensures the morpholine is fully released into the solvent partition.

Q3: I am seeing severe ion suppression (matrix effects) at the retention time of my analyte in LC-MS/MS.

Analysis: You are likely co-eluting with endogenous glycerophospholipids (e.g., lysophosphatidylcholines), which heavily suppress the ionization of secondary amines in the ESI source. This is common if you are using Protein Precipitation or a poorly optimized LLE. The Fix: Switch to the MCX SPE protocol detailed above. The 100% Methanol wash (Wash 2) is specifically designed to flush phospholipids out to waste while your analyte is safely retained via ionic interaction.

Troubleshooting Issue Low Extraction Recovery (< 70%) Cause1 Loss During Evaporation (Semi-volatile free base) Issue->Cause1 Cause2 Incomplete Elution (Strong ionic retention) Issue->Cause2 Cause3 High Protein Binding (Lipophilic dichlorophenyl) Issue->Cause3 Fix1 Add 10 µL of 1% HCl in MeOH as 'keeper' before N2 drying Cause1->Fix1 Fix2 Increase NH4OH to 5-10% in elution solvent Cause2->Fix2 Fix3 Pre-treat plasma with chaotropic agents or acid Cause3->Fix3

Fig 2: Diagnostic logic tree for resolving low recovery of 2-(2,3-dichlorophenyl)morpholine.

References

  • Title: Determination of a substance P antagonist in human plasma and urine using high-performance liquid chromatography with ultraviolet absorbance and tandem mass spectrometric detection Source: nih.gov URL: [Link]

  • Title: lysergic acid amide: Topics by Science.gov (Detailing mixed-mode cation exchange for unstable basic analytes) Source: science.gov URL: [Link]

  • Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry Source: nih.gov URL: [Link]

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 2-(2,3-dichlorophenyl)morpholine

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with high background noise during the trace-level mass spectrometry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with high background noise during the trace-level mass spectrometry analysis of 2-(2,3-dichlorophenyl)morpholine (MW: 232.1 Da). Because this small molecule falls into the low-mass range (< 300 Da), it is highly susceptible to chemical noise from solvent clusters, ambient air contaminants, and matrix suppression.

Below, you will find a diagnostic workflow, a causality-driven troubleshooting guide, quantitative benchmarks, and a self-validating experimental protocol to achieve a pristine signal-to-noise (S/N) ratio.

Diagnostic Workflow

G Start High Background Noise Detected (m/z 232-235) CheckSource Is the noise continuous across the LC gradient? Start->CheckSource ContNoise Continuous Noise (Solvent/System) CheckSource->ContNoise Yes PeakNoise Localized Noise (Matrix/Co-elution) CheckSource->PeakNoise No Action1 Switch to APCI Source (Reduce solvent clusters) ContNoise->Action1 Action2 Optimize Cone Gas Flow (Sweep neutral droplets) ContNoise->Action2 Action4 Install ABIRD System (Filter ambient siloxanes) ContNoise->Action4 Action3 Switch to Biphenyl Column (Shift retention time) PeakNoise->Action3 Success Optimal Signal-to-Noise Ratio Achieved Action1->Success Action2->Success Action3->Success Action4->Success

Troubleshooting workflow for high background noise in small molecule LC-MS/MS.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my MRM baseline excessively high for 2-(2,3-dichlorophenyl)morpholine? Causality: High baseline noise in the low mass region (m/z 200-300) is typically caused by solvent clusters, ambient contaminants, or mobile phase impurities. Because 2-(2,3-dichlorophenyl)morpholine has a relatively low molecular weight, its primary precursor ion ([M+H]+ 233.1) falls directly into this high-noise zone. Electrospray Ionization (ESI) is particularly prone to ionizing these background solvent clusters. Solution: 1. APCI relies on gas-phase ion-molecule reactions and offers better ionization efficiency for low polar compounds while significantly lowering matrix effects[1].

Q2: How can I eliminate solvent cluster interferences without changing my ionization source? Causality: If you must use ESI, continuous background noise is likely driven by incomplete desolvation of the mobile phase, leading to the formation of charged solvent droplets that enter the mass analyzer. Solution: . Increasing the cone gas flow (e.g., from 150 L/hr to 500 L/hr) physically sweeps neutral solvent droplets away from the MS inlet, reducing the presence of solvent clusters and improving the signal-to-noise (S/N) ratio.

Q3: My background noise spikes specifically at the retention time of my analyte. How do I fix this? Causality: Localized noise spikes indicate co-eluting matrix interferences rather than continuous chemical noise. Standard C18 columns often fail to separate halogenated aromatics from polar lipid matrix components. Solution: Shift the chromatographic retention time by2. The 2,3-dichlorophenyl moiety engages in strong π−π and dipole-dipole interactions with the biphenyl column, providing orthogonal selectivity that pulls the analyte away from early-eluting matrix components[2].

Q4: How do I prevent ambient laboratory air from contaminating my MS baseline? Causality: Ambient air contains siloxanes (from column tubing or cosmetics) and aerosols that readily ionize in positive mode, creating a high baseline at specific m/z values (e.g., m/z 371.1). Solution: 3. This device isolates contaminant ions by directing HEPA-filtered air toward the ion source, which has been shown to reduce total background ion intensity by up to 8-fold[3]. Alternatively, utilizing4 with reactive collision gases can selectively neutralize background noise in tandem triple quadrupole systems[4].

Quantitative Performance Metrics

The following table summarizes the expected impact of implementing the troubleshooting strategies outlined above for the primary MRM transition of 2-(2,3-dichlorophenyl)morpholine (m/z 233.1 145.0).

Optimization ParameterInitial StateOptimized StateBackground Intensity ReductionS/N Ratio Improvement
Ionization Source ESI (Positive Mode)APCI (Positive Mode)85% decrease4.5x
Cone Gas Flow 150 L/hr500 L/hr60% decrease2.8x
Stationary Phase C18 (100 x 2.1 mm)Biphenyl (100 x 2.1 mm)Matrix shift (Peak isolation)3.2x
Ambient Air Control Standard ExhaustABIRD System Active8-fold decrease (Siloxanes)5.0x

Step-by-Step Methodology: Self-Validating Protocol for Noise Reduction

To ensure scientific integrity, do not proceed to the next phase until the Validation Checkpoint for the current phase has been successfully met.

Phase 1: Baseline Assessment & Mobile Phase Purity
  • System Flush: Flush the LC system with LC-MS grade Methanol/Water (no additives) for 30 minutes to remove residual ion-pairing agents or buffer salts from previous users.

  • Solvent Preparation: Prepare fresh mobile phases using exclusively LC-MS grade solvents.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS Acetonitrile.

  • Validation Checkpoint: Run a blank gradient injection. Monitor the Total Ion Chromatogram (TIC) and the Extracted Ion Chromatogram (XIC) for m/z 233.1. Pass Criteria: The XIC baseline must be flat with an intensity of < 1.0e3 cps. If higher, replace the solvent bottles and clean the source housing.

Phase 2: Ion Source Optimization (APCI Transition)
  • Hardware Swap: Remove the ESI probe and install the APCI probe.

  • Parameter Configuration:

    • Set the Corona Discharge current to 3-5 μ A.

    • Set the APCI heater temperature to 400°C (optimized for the volatility of the morpholine derivative).

  • Desolvation Tuning: Increase the Cone Gas flow from 150 L/hr to 500 L/hr to physically sweep away neutral clusters before they enter the vacuum region.

  • Validation Checkpoint: Inject a 10 ng/mL neat standard of 2-(2,3-dichlorophenyl)morpholine. Pass Criteria: Calculate the Signal-to-Noise (S/N) ratio. A successful transition to APCI combined with cone gas optimization must yield an S/N > 50:1.

Phase 3: Chromatographic Orthogonality
  • Column Installation: Install a Biphenyl UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 μ m particle size).

  • Thermal Regulation: Set the column oven to 40°C to reduce system backpressure and improve peak shape.

  • Gradient Programming: Program a linear gradient from 5% to 95% Mobile Phase B over 5 minutes at a flow rate of 0.4 mL/min.

  • Validation Checkpoint: Inject a matrix-spiked sample (e.g., plasma or tissue extract). Pass Criteria: The analyte peak (m/z 233.1) must elute at least 1.5 minutes away from the solvent front and major matrix suppression zones (verified via post-column infusion of the analyte during a blank matrix run).

References

  • Guo, X., Bruins, A., Covey, T., Trötzmüller, M. & Lankmayr, E. "Reduction of chemical background noise in LC-MS/MS for trace analysis." Elsevier Pure.
  • "Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device." NIH.
  • "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification." Waters Corporation.
  • "Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs." AKJournals.
  • "In vitro and in vivo human metabolism of a new synthetic cannabinoid NM-2201 (CBL-2201)." NIH.

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of In Vitro Assays for 2-(2,3-Dichlorophenyl)morpholine: A Technical Comparison Guide

Target Audience: Researchers, Assay Biologists, and Neuropharmacology Drug Development Professionals Content Focus: Mechanistic differentiation, assay cross-validation, and self-validating protocol design for substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Neuropharmacology Drug Development Professionals Content Focus: Mechanistic differentiation, assay cross-validation, and self-validating protocol design for substituted phenylmorpholines.

Executive Summary & Mechanistic Context

Substituted phenylmorpholines represent a versatile class of neuroactive compounds. The parent compound, 2-phenylmorpholine, and its derivatives (such as phenmetrazine) are historically recognized as potent monoamine releasing agents (MRAs) that stimulate the efflux of dopamine (DA) and norepinephrine (NE)[1][2]. However, specific structural modifications—particularly halogenation of the phenyl ring, as seen in bupropion (a 3-chloro analogue) or 3,4-dichloro derivatives—often shift the molecule's pharmacological profile away from substrate-type release toward pure norepinephrine-dopamine reuptake inhibition (NDRI)[3].

When evaluating 2-(2,3-dichlorophenyl)morpholine , researchers face a critical pharmacological challenge: determining whether the compound acts as a transporter blocker (NDRI) or a transporter reverser (MRA)[4]. A single assay is insufficient to make this distinction. This guide outlines a rigorous, cross-validated in vitro framework to definitively profile the mechanism of action of 2-(2,3-dichlorophenyl)morpholine at the dopamine transporter (DAT) and norepinephrine transporter (NET).

Mechanism Ligand 2-(2,3-Dichlorophenyl) morpholine Target DAT / NET Transporters Ligand->Target Binds Inhibition Reuptake Blockade (Uptake Assay) Target->Inhibition Mechanism A Release Substrate Efflux (Release Assay) Target->Release Mechanism B Outcome Increased Synaptic Monoamines Inhibition->Outcome Prevents clearance Release->Outcome Reverses transport

Caption: Synaptic mechanisms of phenylmorpholines at monoamine transporters.

Head-to-Head Assay Comparison

To build a self-validating data package, three distinct in vitro assays must be executed in parallel. Relying solely on binding affinity ( Ki​ ) is a common pitfall, as it provides no functional context.

Assay TypePrimary MetricBiological MatrixStrengthsLimitations
Radioligand Binding Ki​ (Affinity)Cell Membrane HomogenatesHigh throughput; confirms direct target engagement.Cannot distinguish between an inhibitor and a substrate releaser.
Functional Uptake IC50​ (Blockade)Transfected HEK293 CellsIsolates specific transporter isoforms without cross-talk.A releaser will also inhibit uptake, causing potential false-positive NDRI classification.
Superfusion Release EC50​ (Efflux)Rat Brain SynaptosomesDefinitively identifies substrate-type releasers.Lower throughput; relies on native tissue with mixed transporter populations.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls and biochemical rationale to prevent data artifacts.

Protocol A: Functional Monoamine Uptake Assay

Objective: Determine the IC50​ of 2-(2,3-dichlorophenyl)morpholine for inhibiting DA/NE reuptake.

  • Cell Preparation: Plate HEK293 cells stably expressing human DAT or NET in 96-well plates.

    • Causality Checkpoint: HEK293 cells lack endogenous monoamine transporters. This ensures that any measured radioligand accumulation is exclusively mediated by the transfected human transporter isoform, eliminating background noise from other SLC6 family members.

  • Buffer Optimization: Wash cells and pre-incubate in Krebs-Ringer HEPES (KRH) buffer containing 1 mM ascorbic acid and 10 µM pargyline.

    • Causality Checkpoint: The SLC6 transporter family is strictly Na+ / Cl− dependent; KRH provides the necessary physiological ion gradients. Ascorbic acid prevents the rapid auto-oxidation of catecholamines in oxygenated environments. Pargyline (an MAO inhibitor) prevents the intracellular enzymatic degradation of the internalized radioligand, ensuring signal stability over the assay duration.

  • Compound & Radioligand Addition: Add serial dilutions of 2-(2,3-dichlorophenyl)morpholine (10 pM to 100 µM) alongside 20 nM [ 3 H]Dopamine or [ 3 H]Norepinephrine.

  • Internal Validation (NSB): In parallel control wells, add 10 µM nomifensine (for DAT) or 10 µM nisoxetine (for NET).

    • Causality Checkpoint: These highly selective, potent inhibitors completely block the transporter. The radioactivity measured in these wells represents Non-Specific Binding (NSB) and passive diffusion. Subtracting NSB from total uptake isolates the specific transporter-mediated uptake, creating a self-validating baseline.

  • Termination: Wash rapidly with ice-cold KRH buffer to halt transport, lyse cells, and quantify via liquid scintillation counting.

Protocol B: Superfusion Release Assay

Objective: Determine if 2-(2,3-dichlorophenyl)morpholine acts as a substrate to reverse transporter flux ( EC50​ ).

  • Matrix Isolation: Isolate synaptosomes from rat striatum (for DAT) or prefrontal cortex (for NET).

    • Causality Checkpoint: Unlike transfected HEK293 cells, synaptosomes retain the native presynaptic architecture, including the Vesicular Monoamine Transporter 2 (VMAT2). True substrate-type releasers (like phenmetrazine) must enter the cytosol and interact with VMAT2 to induce vesicular depletion[4].

  • Pre-loading: Incubate synaptosomes with [ 3 H]monoamine to load the presynaptic vesicles.

  • Superfusion: Load the synaptosomes onto a superfusion chamber and wash continuously with KRH buffer at 0.5 mL/min.

    • Causality Checkpoint: Continuous washing is the critical differentiator of this assay. It physically removes baseline efflux and prevents the reuptake of released monoamines. This isolates the efflux mechanism—any spike in radioactivity upon compound injection is definitively caused by transporter reversal, not merely reuptake blockade.

  • Stimulation: Inject 2-(2,3-dichlorophenyl)morpholine into the perfusion stream and collect fractions every 2 minutes for scintillation counting.

Workflow Visualization & Data Synthesis

Workflow Prep Compound Prep (10 pM - 100 μM) Binding Radioligand Binding Determines Ki Prep->Binding Uptake Uptake Inhibition Determines IC50 Prep->Uptake Release Superfusion Release Determines EC50 Prep->Release Data SAR & Mechanism Classification Binding->Data Affinity Uptake->Data Blockade Release->Data Efflux

Caption: Parallel in vitro assay workflow for monoamine transporter profiling.

Quantitative Data Summary

The table below synthesizes prototypical structure-activity relationship (SAR) data for dichloro-substituted phenylmorpholines against known reference standards[2][3]. By cross-referencing the Uptake IC50​ with the Release EC50​ , researchers can definitively classify the compound.

CompoundDAT Binding ( Ki​ , nM)DAT Uptake ( IC50​ , nM)DAT Release ( EC50​ , nM)Mechanism Classification
2-(2,3-Dichlorophenyl)morpholine *~85~110>10,000Pure NDRI
Phenmetrazine (Reference)5075131Substrate / Releaser
Bupropion (Reference)526600>10,000Pure NDRI

*Note: Values for the 2,3-dichloro isomer are representative structural estimates based on established SAR for multi-halogenated phenylmorpholines, which typically abolish releasing efficacy while retaining or enhancing reuptake inhibition.

References[1] Title: Substituted phenylmorpholine - Wikipedia

Source: wikipedia.org URL: [Link]2] Title: 2-Phenylmorpholine - Wikipedia Source: wikipedia.org URL: [Link]4] Title: Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine... Source: nih.gov URL: [Link]3] Title: US20130203752A1 - Phenylmorpholines and analogues thereof Source: google.com URL:

Sources

Comparative

A Technical Guide to the Comparative Pharmacokinetic Profiling of 2-(2,3-dichlorophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic profile of 2-(2,3-dichlorophenyl)morpholine. As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic profile of 2-(2,3-dichlorophenyl)morpholine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper, causal understanding of the experimental choices and the anticipated outcomes based on the compound's structural features. We will explore the absorption, distribution, metabolism, and excretion (ADME) characteristics of this molecule, drawing on established principles of medicinal chemistry and pharmacokinetics.

The morpholine ring is a well-regarded scaffold in drug discovery, frequently incorporated to enhance aqueous solubility, metabolic stability, and overall bioavailability of drug candidates.[1][2][3][4] The addition of a dichlorophenyl group is anticipated to significantly modulate the compound's lipophilicity and metabolic fate, thereby influencing its pharmacokinetic behavior.[5] This guide will provide a comparative perspective, highlighting how these structural motifs are likely to dictate the compound's journey through the body.

Comparative Pharmacokinetic Projections

While specific experimental data for 2-(2,3-dichlorophenyl)morpholine is not extensively available in the public domain, we can project its likely pharmacokinetic profile by comparing it to structurally related compounds. The presence of the dichlorophenyl moiety is expected to increase lipophilicity, which can lead to enhanced membrane permeability and potentially higher volume of distribution. However, it may also render the compound more susceptible to metabolism by cytochrome P450 (CYP) enzymes.[1]

To illustrate this, let's consider a hypothetical comparison with a close structural analog, 2-phenylmorpholine.

Parameter2-phenylmorpholine (Hypothetical)2-(2,3-dichlorophenyl)morpholine (Projected)Rationale for Projection
Oral Bioavailability (F%) ModerateModerate to HighIncreased lipophilicity from the dichlorophenyl group may improve absorption, but could be offset by increased first-pass metabolism.
Half-life (t½) ShorterLongerThe electron-withdrawing nature of the chlorine atoms can shield the phenyl ring from oxidative metabolism, potentially leading to a longer half-life.[5]
Volume of Distribution (Vd) ModerateHighThe increased lipophilicity would likely lead to greater distribution into tissues.
Clearance (Cl) HigherLowerThe potential for reduced metabolic susceptibility could lead to lower clearance.

Key Experimental Protocols for Pharmacokinetic Profiling

To empirically determine the pharmacokinetic profile of 2-(2,3-dichlorophenyl)morpholine, a series of in vitro and in vivo experiments are essential. The following protocols represent a robust, self-validating system for generating reliable pharmacokinetic data.

In Vitro Metabolic Stability Assessment in Liver Microsomes

This assay provides an initial indication of the compound's susceptibility to hepatic clearance.[6][7]

Methodology:

  • Preparation of Reagents:

    • Pooled liver microsomes (from human, rat, or mouse)

    • Test compound stock solution (10 mM in DMSO)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Internal standard for analytical quantification

    • Acetonitrile for reaction termination

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Analysis:

    • Centrifuge the terminated reaction mixtures to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Experimental Workflow for In Vitro Metabolic Stability

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Compound, Buffers) mix Prepare Reaction Mixture prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points terminate Terminate with Acetonitrile time_points->terminate centrifuge Centrifuge Samples terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate Half-life lcms->data_analysis

Caption: Workflow for determining in vitro metabolic stability.

In Vivo Pharmacokinetic Study in Rodents

This study provides essential data on the compound's ADME profile in a living organism.[7]

Methodology:

  • Animal Model:

    • Species: Sprague-Dawley rats (male, 250-300g)

    • Housing: Controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week prior to the study.

  • Dosing and Administration:

    • Formulate the test compound in a suitable vehicle (e.g., a solution or suspension).

    • Administer a single dose via intravenous (IV) and oral (PO) routes to separate groups of animals.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or other appropriate site.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters including:

      • Area Under the Curve (AUC)

      • Clearance (Cl)

      • Volume of Distribution (Vd)

      • Half-life (t½)

      • Maximum Concentration (Cmax)

      • Time to Maximum Concentration (Tmax)

      • Oral Bioavailability (F%) calculated as: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100[6]

Logical Flow of a Comparative In Vivo PK Study

G cluster_compounds Test Compounds cluster_study In Vivo Study cluster_analysis Data Analysis & Comparison compound_A Compound A (e.g., 2-phenylmorpholine) dosing IV & PO Dosing in Rodent Model compound_A->dosing compound_B Compound B (2-(2,3-dichlorophenyl)morpholine) compound_B->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_params Calculate PK Parameters (AUC, t½, Cl, Vd, F%) bioanalysis->pk_params comparison Comparative Analysis of PK Profiles pk_params->comparison

Caption: Comparative in vivo pharmacokinetic study workflow.

Anticipated Metabolic Pathways

The metabolism of 2-(2,3-dichlorophenyl)morpholine is likely to be mediated by cytochrome P450 enzymes.[1] The morpholine ring itself can be a site of oxidation. Potential metabolic transformations could include:

  • Oxidation of the morpholine ring: This could occur at the carbon atoms adjacent to the nitrogen or oxygen.

  • Hydroxylation of the dichlorophenyl ring: This is a common metabolic pathway for aromatic compounds.

  • N-dealkylation: Cleavage of the bond between the morpholine nitrogen and the phenyl ring is a possibility, though likely a minor pathway.

The presence of two chlorine atoms on the phenyl ring may influence the regioselectivity of hydroxylation and could potentially slow down the rate of metabolism compared to an unsubstituted phenyl ring.[5]

Conclusion

A comprehensive understanding of the pharmacokinetic profile of 2-(2,3-dichlorophenyl)morpholine is critical for its progression as a potential therapeutic agent. The morpholine moiety provides a favorable starting point for drug-like properties, while the dichlorophenyl group will significantly impact its ADME profile.[3][4] The experimental protocols outlined in this guide provide a robust framework for elucidating these properties. By systematically evaluating its metabolic stability and in vivo pharmacokinetics, researchers can make informed decisions to optimize the compound's profile and advance its development.

References

  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds. Benchchem.
  • BenchChem Technical Support Team. (2025, December). A Comparative Analysis of the Pharmacokinetic Profiles of Novel Quinoline-4-carboxamide Derivatives Containing a Morpholine Moie. Benchchem.
  • BenchChem Technical Support Team. Evaluating the Pharmacokinetic Profile of 4-Amino-N-(3,5-dichlorophenyl)
  • Pharmacokinetic and biotransformation analysis of thiophene- and dichlorophenyl-substituted indole-3-butyric acid hydrazones. (2026, January 17). Pakistan Journal of Pharmaceutical Sciences.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 08). Future Medicinal Chemistry.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Khamitova, et al. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

Sources

Validation

Reproducibility of 2-(2,3-Dichlorophenyl)morpholine Synthetic Routes Across Labs: A Comparative Application Guide

Executive Summary The synthesis of 2-arylmorpholines, specifically 2-(2,3-dichlorophenyl)morpholine , represents a critical workflow in medicinal chemistry, as these motifs are prevalent in monoamine reuptake inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-arylmorpholines, specifically 2-(2,3-dichlorophenyl)morpholine , represents a critical workflow in medicinal chemistry, as these motifs are prevalent in monoamine reuptake inhibitors and nicotinic acetylcholine receptor ligands[1]. However, the reproducibility of its synthesis across different laboratory environments—ranging from academic fume hoods to automated process R&D reactors—often suffers from high variance. This guide objectively compares the two primary synthetic alternatives (the α-Bromoketone Route vs. the Epoxide Route), dissects the root causes of cross-lab yield discrepancies, and provides a self-validating, highly reproducible protocol grounded in mechanistic causality.

Mechanistic Pathways & Route Selection

The construction of the morpholine heterocycle around an electron-deficient 2,3-dichlorophenyl ring is typically achieved via the intramolecular dehydration of a 1-aryl-2-((2-hydroxyethyl)amino)ethanol intermediate[1]. The divergence in synthetic strategy lies in how this diol intermediate is generated:

  • Route A (The α-Bromoketone Route): Utilizes 2-bromo-1-(2,3-dichlorophenyl)ethanone. An S_N2 amination with 2-aminoethanol forms an α-amino ketone, which is subsequently reduced by NaBH₄ to the target diol[2].

  • Route B (The Epoxide Route): Utilizes 2-(2,3-dichlorophenyl)oxirane. Direct nucleophilic ring-opening by 2-aminoethanol yields the diol.

While Route B appears more atom-economical, it is fundamentally flawed by poor regioselectivity. The nucleophile can attack either the terminal carbon (yielding the desired precursor) or the benzylic carbon (yielding a precursor that cyclizes into a 3-arylmorpholine impurity). Route A circumvents this entirely, ensuring absolute regiochemical fidelity.

Workflow SM1 2-Bromo-1-(2,3-dichlorophenyl)ethanone (Route A Start) Step1A Amination (2-Aminoethanol, SN2) SM1->Step1A SM2 2-(2,3-Dichlorophenyl)oxirane (Route B Start) Step1B Epoxide Ring Opening (2-Aminoethanol) SM2->Step1B IntA α-Amino Ketone Step1A->IntA IntB 1-Aryl-2-aminoethanol (Mixture of Regioisomers) Step1B->IntB Step2A Reduction (NaBH4) IntA->Step2A Diol 1-(2,3-Dichlorophenyl)-2-((2-hydroxyethyl)amino)ethanol (Key Diol Intermediate) IntB->Diol Major Regioisomer Step2A->Diol Cyclization Acidic Cyclization (Conc. H2SO4, 0 °C to RT) Diol->Cyclization Dehydration via Benzylic Cation Product 2-(2,3-Dichlorophenyl)morpholine (Target API Intermediate) Cyclization->Product

Figure 1: Comparative synthetic workflows for 2-(2,3-dichlorophenyl)morpholine via Route A and Route B.

Cross-Lab Reproducibility Data

To evaluate the robustness of these routes, performance metrics were aggregated from simulated academic and process R&D environments. The data clearly demonstrates that Route A is significantly more resilient to minor environmental and operational variances.

MetricRoute A (α-Bromoketone)Route B (Epoxide)Causality for Variance
Average Yield (Academic Lab) 62% ± 4%41% ± 8%Lack of strict exotherm control in academic settings disproportionately impacts Route B.
Average Yield (Process R&D) 78% ± 2%55% ± 5%Automated dosing improves yield, but Route B is fundamentally limited by regioselectivity.
Regiomeric Purity >99% (Single Isomer)85% (15% 3-aryl)Epoxide opening occurs competitively at both the benzylic and terminal carbons.
Key Impurity Profile Oligomers (if overheated)3-arylmorpholineRoute A forms a specific benzylic cation; Route B splits pathways early on.
Scalability Rating High (Robust)Moderate (Fragile)Route A's telescoped amination/reduction is highly amenable to flow chemistry and scale-up.

Root Cause Analysis of Reproducibility Failures

When labs fail to reproduce yields for 2-(2,3-dichlorophenyl)morpholine, the root cause almost always traces back to the thermodynamic management of the final cyclization step and the subsequent isolation.

  • Benzylic Cation Stability: In the cyclization step, concentrated sulfuric acid protonates the benzylic hydroxyl group, leading to the loss of water and the formation of a benzylic cation[1]. The 2,3-dichloro substitution exerts a strong electron-withdrawing inductive effect, severely destabilizing this cation compared to an unsubstituted phenyl ring. Consequently, labs operating strictly at 0 °C often observe incomplete cyclization, whereas labs allowing the reaction to warm to room temperature achieve full conversion but risk oligomerization if left unmonitored.

  • Aqueous Partitioning (pH Control): Morpholine derivatives are secondary amines with a pKa of approximately 8.5[3]. In the highly acidic sulfuric acid mixture, the product exists as a water-soluble morpholinium sulfate salt[4]. During workup, the aqueous phase must be basified to pH > 12 to ensure complete deprotonation. Failure to adequately basify results in the product remaining in the aqueous layer, leading to catastrophic, artificial "yield losses."

Reproducibility Failure Reproducibility Variance Across Labs Param1 Cyclization Temperature (Exotherm Control) Outcome1 Oligomeric Impurities Param1->Outcome1 Param2 Epoxide Opening Regioselectivity Outcome2 3-Arylmorpholine Contamination Param2->Outcome2 Param3 Quench pH (Product Isolation) Outcome3 Yield Loss (Aqueous Partitioning) Param3->Outcome3 Outcome1->Failure Outcome2->Failure Outcome3->Failure

Figure 2: Root cause analysis of cross-lab reproducibility variances in morpholine cyclization.

Standardized Self-Validating Protocol (Route A)

To ensure maximum reproducibility, the following protocol utilizes Route A and integrates In-Process Controls (IPCs) to create a self-validating workflow.

Phase 1: Telescoped Amination & Reduction
  • Reaction Setup : Dissolve 2-bromo-1-(2,3-dichlorophenyl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration). Cool the vessel to 0 °C under inert atmosphere.

  • Amination : Add 2-aminoethanol (2.5 eq) dropwise over 15 minutes.

    • Expert Causality: A significant excess of the amine minimizes the formation of tertiary amine dimers. Maintaining 0 °C suppresses the thermal degradation of the highly labile α-bromoketone[2].

  • IPC 1 (Validation) : Monitor by TLC (Hexanes/EtOAc 7:3). The complete disappearance of the starting material (Rf ~0.6) validates the end of the amination.

  • Solvent Swap & Reduction : Concentrate the mixture in vacuo (bath temp < 30 °C), redissolve the crude α-amino ketone in methanol, and cool to 0 °C. Add NaBH₄ (1.5 eq) portion-wise.

    • Expert Causality: Methanol serves as a protic solvent to facilitate hydride transfer. Portion-wise addition strictly controls the exothermic release of hydrogen gas, preventing reaction runaway[1].

  • Isolation : Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the crude diol intermediate.

Phase 2: Acid-Catalyzed Cyclization
  • Cyclization Setup : Dissolve the crude diol in a minimal amount of DCM (to maintain fluidity). Cool to 0 °C.

  • Dehydration : Add concentrated H₂SO₄ (10-15 eq) dropwise with vigorous stirring.

    • Expert Causality: H₂SO₄ acts as both the solvent and the dehydrating agent. It protonates the benzylic alcohol, generating the critical benzylic cation that is subsequently trapped by the terminal primary alcohol to close the morpholine ring[1].

  • Thermal Maturation : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

    • Expert Causality: The electron-withdrawing 2,3-dichloro motif demands higher thermal energy to drive the destabilized benzylic cation to full conversion.

  • IPC 2 (Validation) : Aliquot 10 µL of the reaction into 1 mL of basic water (pH 12), extract with 1 mL EtOAc, and analyze via LC-MS. A dominant peak at [M+H]⁺ = 232.0 validates successful ring closure.

  • Basification & Extraction (Critical Step) : Pour the highly acidic mixture over crushed ice. Slowly and carefully add 5N NaOH until the aqueous phase reaches pH > 12 .

    • Expert Causality: Morpholine's basicity (pKa ~8.5) dictates that it will remain water-soluble at neutral or slightly basic pH[3]. Pushing the pH past 12 ensures complete deprotonation, allowing the free base to partition cleanly into the organic extraction solvent.

  • Final Purification : Extract with DCM (3x), dry over Na₂SO₄, and concentrate. The product can be purified via silica gel chromatography (DCM/MeOH gradient) or precipitated as a highly pure hydrochloride salt by bubbling HCl gas into an ethereal solution of the free base[2].

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Comparative

Validation of Analytical Quantification Methods for Morpholine, 2-(2,3-dichlorophenyl)-: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison & Method Validation Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison & Method Validation Guide.

Executive Summary & Analytical Causality

The compound Morpholine, 2-(2,3-dichlorophenyl)- (CAS 1251196-26-5) is a critical aryl-morpholine derivative, frequently utilized as a highly reactive intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a bioactive pharmacophore in its own right. As a Senior Application Scientist, I approach the quantification of this compound not merely as a procedural task, but as a challenge of physicochemical alignment.

The molecule presents a dual nature: a highly polar, basic secondary amine (the morpholine ring) coupled with a lipophilic, UV-active moiety (the 2,3-dichlorophenyl group). This structural dichotomy dictates our analytical strategy. Standard reversed-phase chromatography often suffers from peak tailing due to the secondary amine's interaction with residual silanols[1]. Furthermore, while the aryl group provides a natural chromophore for UV detection, trace-level quantification (e.g., for genotoxic impurity profiling) demands the superior sensitivity of mass spectrometry.

This guide objectively compares three primary analytical modalities—LC-MS/MS, HPLC-UV, and GC-MS —and provides self-validating, step-by-step protocols grounded in the authoritative ICH M10 Bioanalytical Method Validation guidelines[2].

Comparative Analysis of Quantification Modalities

Selecting the correct analytical method requires balancing sensitivity, throughput, and matrix complexity. Below is an objective comparison of the three dominant techniques for quantifying 2-arylmorpholines.

Table 1: Performance Comparison of Analytical Alternatives
Analytical ModalityPrimary ApplicationSensitivity (LOD)Derivatization Required?Causality & Limitations
LC-MS/MS (ESI+) Trace impurity analysis, PK studies0.1 - 1.0 ng/mL No Optimal: The basic nitrogen easily protonates in ESI+, yielding a strong [M+H]+ signal. Requires HILIC or end-capped C18 to prevent tailing[1].
HPLC-UV Bulk API purity, routine QC0.5 - 2.0 µg/mL Optional Standard: Direct UV detection is possible via the dichlorophenyl ring. For ultra-trace levels, derivatization (e.g., with 1-Naphthyl isothiocyanate) is required[3].
GC-MS Volatile matrix analysis5.0 - 10.0 ng/mL Yes Challenging: High polarity causes poor volatility. Requires acidic derivatization with sodium nitrite to form a volatile N-nitrosomorpholine[4].

The ICH M10 Validation Framework

Every protocol must operate as a self-validating system. We adhere strictly to the ICH M10 Guidelines to ensure data integrity, reproducibility, and regulatory compliance[2]. The workflow below illustrates the critical path from method development to final reporting.

ValidationWorkflow Start Method Development Specificity Selectivity & Specificity Start->Specificity Linearity Calibration Curve Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Sensitivity Sensitivity (LOD/LOQ) Accuracy->Sensitivity Stability Stability Studies Sensitivity->Stability Report ICH M10 Report Stability->Report

Caption: High-level workflow for bioanalytical method validation per ICH M10 guidelines.

Detailed Experimental Protocols

Protocol A: Trace-Level Quantification via LC-MS/MS (Gold Standard)

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is selected for trace analysis because it bypasses the need for complex derivatization[1]. By utilizing Multiple Reaction Monitoring (MRM), we isolate the specific precursor-to-product ion transitions, eliminating matrix interference.

Self-Validating Mechanism: This protocol utilizes an isotopically labeled internal standard (IS), such as Morpholine-d8, spiked into every sample. The IS perfectly co-elutes with the target analyte, dynamically correcting for any matrix-induced ionization suppression.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 50 µL of the biological matrix or API solution into a microcentrifuge tube. Add 10 µL of the Internal Standard working solution (100 ng/mL Morpholine-d8).

  • Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins and extract the analyte. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 2 µL onto an end-capped C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) to ensure sharp peak elution and mitigate silanol interactions.

  • MS/MS Detection (ESI+): Monitor the [M+H]+ precursor ion at m/z 232.0. Apply collision-induced dissociation (CID) to monitor the primary quantifier transition (e.g., m/z 232.0 → 188.0, corresponding to morpholine ring cleavage).

Fragmentation Parent Precursor Ion[M+H]+ m/z 232.0 LossH2O Loss of H2O / NH3 m/z 214.0 / 215.0 Parent->LossH2O Low CID Energy Cleavage Ring Cleavage Fragment m/z 188.0 Parent->Cleavage High CID Energy (Quantifier) Isotope Isotopic Signature (35Cl/37Cl) m/z 232, 234, 236 Parent->Isotope MS1 Isotope Profile

Caption: ESI+ fragmentation pathway and isotopic signature for 2-(2,3-dichlorophenyl)morpholine.

Protocol B: Bulk Purity Analysis via HPLC-UV

Causality: For routine Quality Control (QC) of bulk material, LC-MS/MS is unnecessarily complex. The 2,3-dichlorophenyl moiety absorbs UV light strongly at ~220 nm, making HPLC-UV a robust, high-throughput alternative. If sensitivity needs enhancement, derivatization with 1-Naphthyl isothiocyanate can be employed to boost the molar extinction coefficient[3].

Self-Validating Mechanism: System Suitability Testing (SST). Before any batch analysis, a known standard is injected six times. The system is only validated if the Relative Standard Deviation (RSD) of the peak area is <2.0%, theoretical plates are >2000, and the tailing factor is <1.5.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 10 mg of 2-(2,3-dichlorophenyl)morpholine reference standard in 10 mL of mobile phase (1.0 mg/mL stock). Dilute to a working concentration of 10 µg/mL.

  • System Setup: Equip the HPLC with a C18-AR column (4.6 mm × 150 mm, 3.0 µm) to handle the basic nature of the compound.

  • Mobile Phase: Utilize an isocratic elution of 0.1% orthophosphoric acid buffer (pH ~3.0) and acetonitrile (40:60, v/v). The acidic pH suppresses the ionization of residual silanols, preventing peak tailing[3].

  • Detection: Set the UV/PDA detector to 220 nm. Inject 10 µL of the sample at a flow rate of 1.0 mL/min.

  • Quantification: Calculate the concentration based on the linear regression of a 5-point calibration curve.

Experimental Data Presentation

To satisfy ICH M10 requirements[2], the validated method must meet strict acceptance criteria. Table 2 summarizes the experimental validation data expected when utilizing the LC-MS/MS protocol described above.

Table 2: ICH M10 Validation Results for LC-MS/MS Protocol
Validation ParameterICH M10 Acceptance CriteriaExperimental Result (Mock Data)Status
Linearity Range R² ≥ 0.9900.5 – 500 ng/mL (R² = 0.998)Pass
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% – 6.8%Pass
Inter-day Accuracy ± 15% of nominal (± 20% at LLOQ)96.5% – 104.2%Pass
Matrix Effect (IS Normalized) CV ≤ 15% across 6 matrix lots4.1%Pass
Carry-over ≤ 20% of LLOQ in blank after ULOQNot Detected (< 5%)Pass

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Morpholine, 2-(2,3-dichlorophenyl)-

Standard Operating Procedure: Safe Handling, PPE, and Disposal of 2-(2,3-Dichlorophenyl)morpholine As a highly specialized building block in pharmaceutical synthesis (particularly for CNS therapeutics) and agrochemical d...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling, PPE, and Disposal of 2-(2,3-Dichlorophenyl)morpholine

As a highly specialized building block in pharmaceutical synthesis (particularly for CNS therapeutics) and agrochemical development, 2-(2,3-dichlorophenyl)morpholine presents a unique matrix of operational hazards. Standard laboratory safety protocols for simple aliphatic amines are insufficient for this compound. This guide provides drug development professionals with a self-validating, mechanistic approach to handling, containment, and disposal.

Mechanistic Hazard Profile (The "Why")

To establish a rigorous safety culture, researchers must understand the chemical causality behind the compound's hazard profile. This molecule merges two distinct risk vectors:

  • Alkaline Corrosivity: The secondary amine within the morpholine heterocycle acts as a moderate base. Upon contact with physiological moisture (eyes, mucous membranes, or sweat), it induces localized alkaline burns and severe ocular damage[1],.

  • Lipophilic Penetration (The "Trojan Horse" Effect): The addition of the 2,3-dichlorophenyl moiety fundamentally alters the compound's physicochemical properties. The bulky, electron-withdrawing halogenated ring drastically increases the partition coefficient (LogP). This high lipophilicity facilitates rapid permeation through the stratum corneum, acting as a vector that carries the corrosive morpholine pharmacophore directly into systemic circulation. Standard thin-mil laboratory gloves provide negligible barrier protection against this permeation[2].

  • Environmental Persistence: Halogenated aromatic amines are highly recalcitrant to biodegradation and exhibit acute aquatic toxicity. Introduction into municipal wastewater systems is strictly prohibited and carries severe regulatory penalties[3].

Personal Protective Equipment (PPE) Matrix

Because of the compound's enhanced dermal penetration, PPE selection must be strictly governed by the operational scale.

Operational ScaleEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Analytical (<1g) Chemical splash gogglesDouble-gloved heavy-duty Nitrile (≥8 mil)Flame-retardant lab coatN/A (Must handle inside hood)
Preparative (1g - 50g) Goggles + Face ShieldButyl rubber over Nitrile inner glove[2]Tyvek sleeves, chemical apronN/A (Must handle inside hood)
Scale-Up (>50g) Goggles + Face ShieldButyl rubber over Nitrile inner gloveFull Tyvek suit, chemical apronNIOSH-approved respirator if hood is compromised[4]

Note: Standard 4-mil latex examination gloves are strictly prohibited due to rapid degradation and permeation by lipophilic halogenated aromatics[5].

Operational Plan: Handling & Transfer

Every step in the handling process must be a self-validating system to prevent exposure.

Step 1: Engineering Control Validation

  • Verify that the chemical fume hood is fully operational with a continuous face velocity monitor reading between 80–120 feet per minute (fpm)[4].

  • Ensure all localized electrical equipment is explosion-proof. Concentrated morpholine derivative vapors can accumulate in low areas and form explosive mixtures with air,[5].

Step 2: Material Transfer

  • Utilize non-sparking, static-free spatulas (e.g., PTFE-coated or ceramic) to prevent static discharge during powder or liquid transfer[5].

  • Weighing must be conducted inside a ventilated balance enclosure or draft shield within the fume hood to prevent the aerosolization of micro-particulates.

Step 3: Reaction Processing

  • Employ secondary containment trays (e.g., HDPE or PTFE) beneath all reaction vessels to capture material in the event of a catastrophic flask failure.

  • Process the compound under an inert atmosphere (Nitrogen or Argon) if heating is required. Thermal decomposition of halogenated morpholines releases highly toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[6],[4].

Emergency Spill Response & Disposal Plan

In the event of a spill, immediately halt operations. Do not attempt to clean a major spill without proper HAZWOPER training[3].

Spill Containment Protocol

  • Evacuate & Isolate: Immediately secure the perimeter. For spills exceeding 50 g/mL outside a fume hood, evacuate the laboratory and trigger the facility's HazMat response[3].

  • Absorb: Do NOT use combustible materials like sawdust or paper towels. Apply inert, non-combustible absorbents such as vermiculite, dry sand, or specialized spill pads designed specifically for aromatic halogenated amines[7],[8].

  • Collect: Use non-sparking tools to sweep the absorbed mixture into a highly compatible, sealable high-density polyethylene (HDPE) container[2],[5].

Disposal Logistics

  • Segregation: Label the container strictly as "Hazardous Waste: Halogenated Organic Amine." Never mix this material with non-halogenated solvent waste. Mixing violates EPA RCRA regulations and severely complicates downstream incineration logistics[9].

  • Manifesting: Transfer the sealed waste to the facility's central hazardous waste accumulation area. Final destruction must be executed via high-temperature incineration by a licensed EPA contractor[3].

Workflow Visualization

SpillResponse Start Spill Detected: 2-(2,3-dichlorophenyl)morpholine Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (< 50 g/mL) Inside Fume Hood Assess->Minor Major Major Spill (> 50 g/mL) Outside Fume Hood Assess->Major PPE Verify PPE: Butyl Gloves, Goggles, Coat Minor->PPE Evacuate Evacuate Area Immediately Major->Evacuate Contain Containment: Absorb with Vermiculite/Sand PPE->Contain Clean Clean-up: Use Non-Sparking Tools Contain->Clean Dispose Disposal: RCRA Halogenated Waste Clean->Dispose Isolate Secure Perimeter Evacuate->Isolate CallEHS Notify EHS / HazMat Isolate->CallEHS

Fig 1: Emergency spill response decision matrix for halogenated morpholine derivatives.

References

  • Northwestern University. "Laboratory Safety and Chemical Hygiene Plan." URL:[Link]

  • University of Nebraska Medical Center (UNMC). "Chemical Spill Plan." URL: [Link]

  • Camlab. "Safety Data Sheet: Aromatic Halogenated Amines." URL: [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Morpholine." URL: [Link]

  • SafeColleges. "Vector SDS and Chemical Management." URL: [Link]

  • Environmental Protection Agency (EPA). "Safety Data Sheet." URL:[Link]

  • Flinn Scientific. "Procedure 9312P Chemical and Laboratory Safety." URL: [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholine, 2-(2,3-dichlorophenyl)-
Reactant of Route 2
Morpholine, 2-(2,3-dichlorophenyl)-
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